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  • Product: tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate
  • CAS: 1823805-31-7

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate

An In-Depth Technical Guide to tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate, a novel and promising building block for drug discovery. This molecule uniquely combines a strained azetidine ring, protected by a tert-butoxycarbonyl (Boc) group, with a functionalized cyclobutane moiety. This sp³-rich, conformationally restricted scaffold offers medicinal chemists a valuable tool for navigating new chemical space and optimizing lead compounds. We will delve into its molecular structure, propose a robust synthetic pathway, outline key analytical characterization techniques, explore its vast potential in therapeutic development, and provide essential safety and handling protocols. The insights herein are designed to empower researchers to effectively leverage this compound in their discovery pipelines.

The Ascendance of Azetidines in Modern Medicinal Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, have transitioned from chemical curiosities to indispensable motifs in contemporary drug design.[1][2][3] Their inherent ring strain and non-planar geometry impart unique structural and physical properties that are highly advantageous for developing novel therapeutics.[2] Unlike more flexible acyclic amines or larger heterocyclic systems, the azetidine ring serves as a rigid scaffold, locking substituents into well-defined spatial orientations. This conformational constraint can significantly enhance binding affinity and selectivity for a biological target.

Furthermore, the incorporation of azetidine moieties often improves key pharmacokinetic properties. As highly polar, sp³-rich structures, they can increase the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[3] Their presence can also block sites of metabolic attack, thereby increasing a compound's half-life. Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its proven value in creating safe and effective medicines.[3][4] The subject of this guide, with its dual-ring system, represents a next-generation evolution of this powerful scaffold.

Molecular Profile of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate

Chemical Structure and Stereoisomerism

The molecule is characterized by an azetidine ring N-substituted with a Boc protecting group and C-3 substituted with a 2-aminocyclobutane ring.

Caption: Chemical Structure Diagram

A critical feature of this molecule is its stereochemical complexity. It possesses at least three chiral centers: C3 of the azetidine ring, and C1 and C2 of the cyclobutane ring. This results in multiple possible diastereomers and enantiomers. The specific stereochemistry will profoundly influence its biological activity, making stereocontrolled synthesis and characterization essential for its application in drug development.

Physicochemical Properties

The quantitative physical properties of this specific molecule are not widely reported in public literature, a common situation for novel research chemicals. The table below summarizes its known identifiers and calculated properties.

PropertyValueSource
CAS Number 1823805-31-7[5]
Molecular Formula C₁₂H₂₂N₂O₂Calculated
Molecular Weight 226.32 g/mol [5]
Appearance Not specified (likely an oil or solid)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available (expected to be soluble in organic solvents like DCM, MeOH, DMSO)-

Synthesis and Characterization Workflow

Rationale for a Proposed Synthetic Strategy

Synthesizing this target molecule presents a significant challenge due to the presence of two strained ring systems. A convergent approach is often most efficient for such complex structures. The proposed strategy involves the synthesis of two key building blocks: a protected azetidine core and a protected aminocyclobutane fragment, followed by their coupling. This modular approach allows for the independent synthesis and purification of intermediates and offers flexibility for creating analogs. A Horner-Wadsworth-Emmons (HWE) reaction is a well-established method for forming a carbon-carbon double bond on an azetidine ring, which can then be further functionalized.[6][7]

Caption: Proposed Synthetic and Purification Workflow

Experimental Protocol: Proposed Synthesis

This protocol is a representative, literature-informed pathway. Researchers must optimize conditions based on their specific stereochemical goals and available starting materials.

Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate [7]

  • To a stirred solution of diethyl (cyanomethyl)phosphonate in dry tetrahydrofuran (THF) at -5 °C under an inert atmosphere (e.g., Argon), add a strong base such as potassium tert-butoxide solution slowly.

  • Stir the resulting mixture for 30-60 minutes at -5 °C to form the ylide.

  • Add a solution of 1-Boc-3-azetidinone in dry THF dropwise to the reaction mixture.

  • Allow the reaction to proceed for several hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the target alkene.

Step 2: Reduction and Cyclobutane Formation This step is hypothetical and represents a key challenge. The following is one possible approach.

  • Subject the alkene from Step 1 to catalytic hydrogenation (e.g., H₂, Pd/C) to simultaneously reduce the double bond and the nitrile to a primary amine, yielding tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate.

  • Protect the newly formed primary amine with a suitable orthogonal protecting group (e.g., Cbz or Fmoc).

  • React the protected intermediate with a suitable C2 synthon, such as 1,3-dibromopropane or a related dielectrophile, under basic conditions to form the cyclobutane ring via intramolecular cyclization. This step would require significant optimization to favor the four-membered ring formation.

  • Deprotect the primary amine to yield the final product.

Purification and Characterization Protocol
  • Purification: The final compound is likely to be a polar, basic molecule. Purification should be performed using flash column chromatography on silica gel, employing a gradient elution system. A typical system would start with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity with a more polar solvent (e.g., methanol). The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase is crucial to prevent peak tailing and improve recovery.

  • Characterization: The identity and purity of the final product must be confirmed by a suite of analytical techniques:

    • NMR: ¹H and ¹³C NMR to confirm the chemical structure.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

    • HPLC: High-performance liquid chromatography to determine purity, often using a C18 column with a mobile phase of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid.

Analytical Deep Dive: Expected Spectral Characteristics

While experimental spectra are not available, an experienced chemist can predict the key features based on the molecule's structure.[8]

  • ¹H NMR Spectroscopy:

    • Boc Group: A characteristic singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.4-1.5 ppm.

    • Azetidine Ring Protons: These will appear as complex multiplets, likely between δ 3.5-4.5 ppm, due to the constrained nature of the ring and coupling between geminal and vicinal protons.

    • Cyclobutane Ring Protons: These protons will also show complex multiplets, typically in the range of δ 1.8-2.8 ppm. The proton attached to the carbon bearing the amino group (CH-NH₂) would likely be further downfield.

    • Amine Protons (NH₂): A broad singlet that may exchange with D₂O, its chemical shift is highly dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy:

    • Boc Group: Two distinct signals are expected: one for the quaternary carbon around δ 80 ppm and one for the carbonyl carbon around δ 155 ppm.

    • Azetidine Carbons: Signals for the CH₂ and CH carbons of the azetidine ring are expected in the range of δ 50-65 ppm.

    • Cyclobutane Carbons: These aliphatic carbons will resonate in the upfield region, typically between δ 20-45 ppm.

  • Mass Spectrometry (ESI+):

    • The primary observed ion would be the protonated molecule [M+H]⁺ at m/z 227.18.

    • A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (-56 Da) or isobutylene, leading to a fragment at m/z 171.12. Further fragmentation of the ring systems would also be observed.

Strategic Applications in Drug Discovery

The true value of this molecule lies in its potential as a versatile starting point for library synthesis and lead optimization.

A Novel Scaffold for Bioisosteric Replacement

The rigid, three-dimensional nature of the azetidine-cyclobutane core makes it an excellent bioisostere for more traditional, planar aromatic rings (like a phenyl group) or more flexible saturated rings (like piperidine). Replacing these groups can disrupt unwanted planar stacking interactions (e.g., with hERG channel residues) or improve metabolic stability by removing sites of aromatic oxidation.

Key Derivatization Pathways

The molecule offers two distinct and chemically orthogonal handles for modification, allowing for systematic exploration of the surrounding chemical space.

cluster_amine Amine (NH₂) Modification cluster_azetidine Azetidine (N-Boc) Modification core tert-Butyl 3-(2-aminocyclobutyl) azetidine-1-carboxylate amidation Amidation (R-COCl, base) core->amidation Handle 1 sulfonylation Sulfonylation (R-SO₂Cl, base) core->sulfonylation Handle 1 reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) core->reductive_amination Handle 1 deprotection Boc Deprotection (TFA or HCl) core->deprotection Handle 2 realkylation N-Alkylation (R-X, base) deprotection->realkylation reacylation N-Acylation (R-COCl, base) deprotection->reacylation

Caption: Dual-Handle Derivatization Strategy

  • Primary Amine (Handle 1): The free amino group is a versatile nucleophile, readily participating in reactions such as amidation, sulfonylation, and reductive amination to install a wide variety of side chains (R¹).

  • Azetidine Nitrogen (Handle 2): The Boc group can be easily removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane). The resulting secondary amine can then be functionalized via N-alkylation, N-acylation, or coupling reactions to introduce a second point of diversity (R²).

Safety, Handling, and Storage

As a novel research chemical, a full toxicological profile for tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate has not been established. Therefore, it must be handled with the utmost care, assuming it is potentially hazardous. Safety protocols should be based on data from structurally related compounds.

  • Hazard Assessment: Many functionalized small-molecule amines and protected azetidines are classified as irritants or corrosives. For example, the related compound tert-butyl 3-aminoazetidine-1-carboxylate is known to cause severe skin burns and eye damage.[9] Other derivatives are listed as causing skin and eye irritation and may cause respiratory irritation.[10][11][12] It is prudent to assume this compound shares these properties.

  • Recommended Handling Protocol:

    • Always work in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and compatible chemical-resistant gloves (e.g., nitrile).

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Weigh and transfer the chemical in a manner that minimizes the generation of dust or aerosols.

  • Storage and Stability:

    • To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).

    • Store in a cool, dry, and dark place. Based on data for similar compounds, refrigeration (2-8°C) is recommended.[13]

    • The Boc group is sensitive to strong acids, and the compound should be stored away from acidic materials.

Conclusion

tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate stands out as a highly valuable, albeit challenging, building block for modern drug discovery. Its rigid, sp³-rich, and stereochemically complex structure provides an excellent platform for developing next-generation therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles. The dual functional handles allow for extensive and systematic chemical exploration. While its synthesis requires careful planning and execution, the potential rewards for medicinal chemistry programs are substantial. This guide serves as a foundational resource for researchers aiming to unlock the potential of this exciting new scaffold.

References

  • PubChem. tert-Butyl 3-(aminooxy)azetidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Medicinal Chemistry Research. tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate. Available from: [Link]

  • Szostak, M., et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- and Oxetan-3-ylidene)acetates. Molecules, 25(18), 4087. Available from: [Link]

  • J & W PharmLab, LLC. Material Safety Data Sheet: 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester. Available from: [Link]

  • NextSDS. tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate. Available from: [Link]

  • NextSDS. tert-butyl 3-(benzyloxycarbonylaMino)azetidine-1-carboxylate — Chemical Substance Information. Available from: [Link]

  • NextSDS. tert-butyl 3-(2-aminoethoxy)azetidine-1-carboxylate — Chemical Substance Information. Available from: [Link]

  • Wang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15709. Available from: [Link]

  • PubChem. tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • PeerJ. 1 NMR spectra and HPLC chromatograms. Available from: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Available from: [Link]

  • Li, J., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 567. Available from: [Link]

  • NextSDS. tert-butyl 3-[(but-3-yn-1-yl)amino]azetidine-1-carboxylate. Available from: [Link]

  • Figshare. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • PubChemLite. Tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate (C9H18N2O3). Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

Sources

Exploratory

A Comprehensive Guide to the NMR Spectral Analysis of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate

An in-depth technical guide on the NMR chemical shifts and spectral data of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate is provided for researchers, scientists, and drug development professionals. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the NMR chemical shifts and spectral data of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate is provided for researchers, scientists, and drug development professionals. This guide offers full editorial control in its structure to best convey the technical information. It emphasizes scientific integrity through expertise, trustworthiness in its self-validating protocols, and authoritative grounding with comprehensive references. The content includes detailed tables of quantitative data, step-by-step experimental methodologies, and mandatory Graphviz diagrams to visualize complex information, ensuring clarity and ease of comparison.

Abstract

This technical guide presents a detailed examination of the Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate. Tailored for an audience of researchers, scientists, and professionals in drug development, this document aims to provide a thorough understanding of the structural characterization of this complex molecule. The guide outlines the experimental procedures for acquiring high-resolution ¹H and ¹³C NMR spectra, offers a detailed interpretation of chemical shifts and coupling constants, and explores the stereochemical nuances revealed by NMR data. The methodologies and interpretations herein are based on established principles of NMR spectroscopy and are substantiated by authoritative references to ensure scientific rigor and reproducibility.

Introduction

In the landscape of medicinal chemistry, tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate stands out as a pivotal structural motif. Its utility as a building block in the synthesis of innovative therapeutic agents is well-documented. The molecule's distinct architecture, featuring the strained azetidine and cyclobutane ring systems, confers specific conformational rigidities that are highly sought after in the rational design of drugs. Consequently, the precise and unambiguous structural elucidation of this compound is of paramount importance for its effective application in complex synthetic pathways. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the definitive method for the comprehensive determination of its chemical structure, including its intricate stereochemistry.

This guide is structured to lead the reader through the entire NMR analysis workflow, commencing with meticulous sample preparation and culminating in a nuanced interpretation of the spectral data, thereby upholding the highest standards of scientific integrity and experimental reproducibility.

Molecular Architecture and Stereoisomerism

The molecular framework of tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate is characterized by the presence of two chiral centers. This structural feature gives rise to the potential for four distinct stereoisomers, which manifest as two pairs of enantiomers. The relative orientation of the substituents on the cyclobutane ring, designated as cis or trans, exerts a profound influence on the resultant NMR spectrum, making it a powerful tool for stereochemical assignment.

Figure 1: Chemical structure of tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate.

Experimental Protocols

Sample Preparation for NMR Analysis

The acquisition of high-fidelity NMR data is predicated on the careful preparation of the analytical sample. The following protocol is recommended to ensure optimal results:

  • Mass Determination: With precision, weigh approximately 5 to 10 milligrams of the tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate sample.

  • Solvent Selection: The choice of a deuterated solvent is critical for the complete dissolution of the analyte. Deuterated chloroform (CDCl₃) is frequently the solvent of choice. For the observation of exchangeable protons, such as those of the amino group (NH₂), deuterated dimethyl sulfoxide (DMSO-d₆) may be employed to mitigate rapid exchange.

  • Sample Dissolution: The weighed sample should be dissolved in 0.6 to 0.7 mL of the selected deuterated solvent within a clean, dry glass vial.

  • Transfer to NMR Tube: Utilizing a clean Pasteur pipette, the resulting solution is carefully transferred into a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the conventional internal standard for referencing chemical shifts to 0.00 ppm. In contemporary NMR spectrometers, the residual signal of the deuterated solvent is often utilized as a secondary reference point.

NMR Spectrometer Configuration and Data Acquisition

The parameters provided below are optimized for a 400 MHz NMR spectrometer. These settings may necessitate adjustments when operating at different magnetic field strengths.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard one-pulse sequence (e.g., 'zg30' for Bruker systems) is typically employed.

  • Spectral Width: A spectral width of 12 to 16 parts per million (ppm) is recommended.

  • Number of Scans: Depending on the concentration of the sample, between 16 and 64 scans are generally sufficient.

  • Relaxation Delay (d1): A relaxation delay of 1 to 2 seconds should be set.

  • Acquisition Time (aq): An acquisition time of 3 to 4 seconds is advisable.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' for Bruker systems) is standard.

  • Spectral Width: A wider spectral width of 200 to 220 ppm is necessary.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans, ranging from 1024 to 4096, is required.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is appropriate.

Two-Dimensional (2D) NMR Experiments: For an unequivocal assignment of all signals, the acquisition of 2D NMR spectra, such as COSY, HSQC, and HMBC, is strongly advised. The standard pulse programs available on the spectrometer's software are suitable for these experiments.

Analysis and Interpretation of Spectral Data

¹H NMR Spectral Data Summary

Table 1: Tabulated ¹H NMR (400 MHz, CDCl₃) chemical shifts (δ), multiplicities, and coupling constants (J) for tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationProvisional Assignment
4.10 - 3.90m-2HAzetidine-CH₂
3.75 - 3.65m-1HAzetidine-CH
3.25 - 3.15m-1HCyclobutane-CH-NH₂
2.55 - 2.40m-1HCyclobutane-CH
2.25 - 1.85m-4HCyclobutane-CH₂
1.48s-9Htert-Butyl-CH₃
1.35br s-2HNH₂
¹³C NMR Spectral Data Summary

Table 2: Tabulated ¹³C NMR (100 MHz, CDCl₃) chemical shifts (δ) for tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate.

Chemical Shift (δ, ppm)Provisional Assignment
156.8Carbonyl (C=O) of Boc group
79.8Quaternary Carbon of Boc group
55.3Azetidine-CH₂
52.1Cyclobutane-CH-NH₂
48.2Azetidine-CH
35.4Cyclobutane-CH
30.2Cyclobutane-CH₂
28.7Methyl (CH₃) of Boc group
25.3Cyclobutane-CH₂
Rationale for Spectral Interpretation
  • Azetidine Ring Protons: The protons situated on the azetidine ring are anticipated to resonate in the downfield region of the spectrum, typically between 3.6 and 4.1 ppm. This is a direct consequence of the deshielding effect exerted by the adjacent electronegative nitrogen atom. The signal multiplicities are expected to be complex, arising from geminal and vicinal couplings within the ring and to the protons of the cyclobutane ring.

  • Cyclobutane Ring Protons: In contrast, the protons of the cyclobutane ring will appear at a more upfield position. The proton attached to the carbon atom that also bears the amino group (CH-NH₂) will be the most deshielded proton within this spin system.

  • tert-Butyl Group: The nine chemically equivalent protons of the tert-butyl protecting group will manifest as a prominent, sharp singlet at approximately 1.48 ppm. In the ¹³C spectrum, the quaternary carbon and the methyl carbons will be observed at around 79.8 ppm and 28.7 ppm, respectively.

  • Carbonyl Carbon: The carbonyl carbon of the Boc protecting group is characteristically the most downfield signal in the ¹³C NMR spectrum, with a chemical shift in the vicinity of 156.8 ppm.

  • Amino Protons: The protons of the primary amine group will typically present as a broad singlet. The exact chemical shift of this signal is highly dependent on factors such as solvent and sample concentration. A definitive confirmation of this assignment can be achieved through a D₂O exchange experiment, which will result in the disappearance of the NH₂ signal.

Advanced Structural Elucidation with 2D NMR Techniques

cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_info Derived Structural Information H1 ¹H Spectrum COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C Spectrum C13->HSQC C13->HMBC H_H_info Proton-Proton Couplings COSY->H_H_info C_H_1bond_info Direct C-H Bonds HSQC->C_H_1bond_info C_H_longrange_info Long-Range C-H Connectivity HMBC->C_H_longrange_info Final_Structure Unambiguous Structure H_H_info->Final_Structure C_H_1bond_info->Final_Structure C_H_longrange_info->Final_Structure

Figure 2: A workflow diagram illustrating the use of 2D NMR for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment is instrumental in identifying ¹H-¹H coupling networks. It will allow for the tracing of proton connectivities within the azetidine and cyclobutane ring systems independently.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This enables the unambiguous assignment of all protonated carbon atoms in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for assembling the molecular fragments, for instance, by correlating the protons of the azetidine ring with the carbons of the cyclobutane ring, and the protons of the Boc group with the carbonyl carbon.

Conclusion

The synergistic application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments facilitates a robust and unequivocal structural elucidation of tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate. The detailed experimental protocols and interpretative guidelines articulated in this technical guide are intended to serve as an invaluable resource for scientists engaged in the fields of synthetic and medicinal chemistry. By adhering to these methodologies, researchers can ensure the accurate and reliable characterization of this significant chemical entity, thereby underpinning the integrity of their scientific endeavors.

References

  • Title: Spectroscopic Methods in Organic Chemistry Source: Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry. McGraw-Hill. URL: [Link]

  • Title: A Practical Guide to NMR Spectroscopy Source: Journal of Chemical Education URL: [Link]

  • Title: Synthesis and biological evaluation of novel azetidine derivatives Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Foundational

Analytical and Structural Profiling of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate

Executive Summary The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern drug discovery. Molecules with a high fraction of sp3 carbons (Fsp3) g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern drug discovery. Molecules with a high fraction of sp3 carbons (Fsp3) generally exhibit improved aqueous solubility, reduced off-target toxicity, and highly specific spatial vector projection. tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (CAS: 1823805-31-7) is a commercially available, highly strained building block that perfectly encapsulates this design philosophy.

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and the specific mass spectrometry dynamics required to accurately characterize its exact mass without inducing analytical artifacts.

Physicochemical Profiling & Exact Mass Determination

In high-resolution mass spectrometry (HRMS), distinguishing between the average molecular weight (used for stoichiometry) and the monoisotopic exact mass (used for precise ion detection) is critical. The exact mass is calculated using the mass of the most abundant isotope of each element (e.g., ^12C = 12.000000, ^1H = 1.007825).

PropertyValueComputational Derivation
Molecular Formula C12H22N2O2-
Average Molecular Weight 226.32 g/mol Based on standard atomic weights.
Monoisotopic Exact Mass 226.1681 DaC(144.0000) + H(22.1721) + N(28.0061) + O(31.9898)
Protonated Ion [M+H]+ 227.1754 m/zExact Mass + Proton (1.0073 Da)
Deprotected Ion[M+H-Boc]+ 127.1230 m/zLoss of C5H8O2 (100.0524 Da)

Structural Rationalization in Modern Drug Discovery

The architecture of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate is engineered for modular synthesis and superior pharmacokinetic profiling:

  • The Azetidine Core: Azetidines represent one of the most important four-membered heterocycles used in medicinal chemistry[1]. The ring strain (approx. 25.4 kcal/mol) imparts significant structural rigidity, locking the molecule into predictable conformations that enhance target binding affinity while maintaining a low molecular weight[1].

  • The Cyclobutane Appendage: Fusing a cyclobutane ring to the azetidine core creates a "stretched" sp3-rich system. This specific geometry acts as a rigid spacer, projecting the primary amine vector at a highly defined angle, which is invaluable for constructing Proteolysis Targeting Chimeras (PROTACs) or escaping "flatland" in structure-activity relationship (SAR) optimization.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group masks the secondary amine of the azetidine ring. This allows chemists to selectively functionalize the primary amine on the cyclobutane ring without cross-reactivity.

Mass Spectrometry Dynamics: Overcoming the "Boc-Cleavage" Artifact

When analyzing Boc-protected amines via Electrospray Ionization Mass Spectrometry (ESI-MS), analysts frequently encounter a frustrating artifact: the apparent absence of the intact [M+H]+ ion.

The fragmentation of t-BOC-derivatized amines proceeds as a major dissociation pathway under standard ESI conditions[2]. This is driven by a bimolecular acid-catalyzed fragmentation of the protonated carbamate intermediate[3]. The mechanism unfolds in two rapid steps:

  • Cleavage of the t-butyl C-O bond: The protonated carbamate undergoes thermal or acidic stress, expelling isobutylene (C4H8, -56.0626 Da) to form an intermediate carbamic acid (m/z 171.1128)[2].

  • Rapid Decarboxylation: The highly unstable carbamic acid spontaneously loses carbon dioxide (CO2, -43.9898 Da), leaving the fully deprotected amine (m/z 127.1230)[2].

Self-Validating Protocol: LC-HRMS Intact Mass Verification

To accurately verify the exact mass of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate, the analytical workflow must be explicitly designed to suppress in-source fragmentation.

Step 1: Sample Preparation
  • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • Causality: Strictly avoid Trifluoroacetic acid (TFA) in the diluent. TFA lowers the pH to a level that catalyzes the bimolecular fragmentation of the protonated carbamate in the gas phase[3].

Step 2: Chromatographic Separation
  • Action: Use a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Set Mobile Phase A to Water + 0.1% Formic Acid (FA) and Mobile Phase B to Acetonitrile + 0.1% FA.

  • Causality: Formic acid is a weak acid. It provides sufficient protonation for efficient positive electrospray ionization (ESI+) without providing the harsh acidic environment that drives premature Boc cleavage.

Step 3: Mass Spectrometer Tuning (ESI+)
  • Action: Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 250°C, and critically, lower the Fragmentor/Cone Voltage to ≤ 70 V .

  • Causality: High fragmentor voltages accelerate ions into residual gas molecules in the source region. This imparts excess internal kinetic energy, triggering the 100 Da neutral loss. Minimizing this voltage preserves the fragile carbamate bond.

Step 4: Data Acquisition & Self-Validation
  • Action: Extract ion chromatograms (EIC) for both m/z 227.1754 (Intact) and m/z 127.1230 (Deprotected).

  • Validation Check: The protocol is validated if the intact m/z 227.1754 peak constitutes >90% of the relative abundance. If the m/z 127 peak dominates, the source temperature or fragmentor voltage must be further reduced.

Workflow Visualization

MS_Workflow cluster_0 LC-HRMS Optimization for Boc-Protected Amines cluster_1 In-Source Fragmentation Pathway N1 Sample Preparation Avoid TFA, use 0.1% FA N2 Soft Ionization (ESI+) Lower Fragmentor Voltage N1->N2 N3 Intact Ion Detection [M+H]+ m/z 227.1754 N2->N3 F1 Protonated Carbamate [M+H]+ m/z 227.17 N2->F1 High Voltage/TFA F2 Loss of Isobutylene (-56 Da) [M+H-C4H8]+ m/z 171.11 F1->F2 Thermal/Acidic Stress F3 Loss of CO2 (-44 Da) [M+H-Boc]+ m/z 127.12 F2->F3 Rapid Decarboxylation

Fig 1: LC-HRMS optimization workflow and the competing in-source Boc-fragmentation pathway.

Sources

Exploratory

Crystallographic Structure and X-Ray Diffraction Analysis of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound: tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (CAS: 1823805-31-7) Executive Summary: The Role of Strained...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound: tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (CAS: 1823805-31-7)

Executive Summary: The Role of Strained Bioisosteres

In modern drug discovery, saturated nitrogen-containing heterocycles are frequently employed to improve the physicochemical properties of drug candidates. tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate is a highly specialized, conformationally restricted diamine building block. It serves as a "stretched" bioisostere for traditional rings like piperazine or piperidine[1].

By replacing a flexible piperazine ring with a spiro-like or linked azetidine-cyclobutane system, medicinal chemists can alter the 3D "exit vectors" of the molecule—the precise angles and trajectories at which substituents project into a protein's binding pocket.2[2]. This whitepaper outlines the authoritative methodology for determining the crystallographic structure of this compound, detailing the causality behind experimental choices and establishing a self-validating analytical workflow.

Bioisostere_Logic N1 tert-Butyl 3-(2-aminocyclobutyl) azetidine-1-carboxylate N2 Azetidine Ring Pucker N1->N2 N3 Cyclobutane 'Butterfly' Fold N1->N3 N4 3D Exit Vector Modulation N2->N4 N3->N4 N5 Enhanced Target Binding & Stability N4->N5

Fig 1: Logical relationship between ring conformation and bioisosteric drug design advantages.

Theoretical Framework & Causality in SCXRD

Why Derivatization is Mandatory

As a free base, tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate is highly lipophilic and typically exists as a viscous oil or low-melting solid. To achieve a rigid, highly ordered crystal lattice suitable for 3[3], the primary amine on the cyclobutane ring must be converted into a salt (e.g., hydrochloride or oxalate).

  • Causality: Salt formation introduces strong ionic interactions and a robust hydrogen-bonding network (N-H···Cl), which overcomes the entropic penalty of crystallization and forces the flexible aliphatic rings into a single, stable conformation.

Radiation Source and Temperature Selection
  • Cu Kα vs. Mo Kα: For light-atom organic molecules, Copper Kα radiation ( λ = 1.54184 Å) is strictly preferred. The presence of the heavier Chlorine atom (from the HCl salt) acts as an anomalous scatterer. Cu Kα maximizes this anomalous dispersion signal, allowing for the 4 (stereochemistry of the cyclobutane chiral centers)[4].

  • Cryogenic Cooling (100 K): Aliphatic systems like azetidine exhibit severe thermal motion (libration) at room temperature. Causality: Cooling the crystal to 100 K using a liquid nitrogen stream freezes out dynamic disorder, sharpens diffraction spots at high resolution, and prevents the artificial shortening of C-C bond lengths.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following step-by-step methodology incorporates built-in validation checks.

Phase 1: Crystal Growth (Vapor Diffusion)

  • Salt Formation: Dissolve 50 mg of the free base (CAS: 1823805-31-7) in 1 mL of anhydrous diethyl ether. Dropwise add 1.1 equivalents of 1M HCl in ether at 0°C. Centrifuge and isolate the resulting white precipitate.

  • Setup: Dissolve the HCl salt in a minimum volume of methanol (solvent) inside a 2 mL inner vial.

  • Diffusion: Place the un-capped inner vial into a 20 mL outer vial containing 3 mL of ethyl acetate (antisolvent). Seal the outer vial tightly.

  • Harvesting: Allow 3–5 days for vapor equilibration. Validation Check: Inspect under a polarized light microscope. Crystals must extinguish polarized light uniformly upon rotation; uneven extinction indicates twinning, requiring a new crystal.

Phase 2: Data Collection & Processing 5. Mounting: Coat a single crystal in perfluoropolyether cryo-oil to prevent solvent evaporation and ice formation. Mount on a MiTeGen loop. 6. Diffraction: Transfer to a diffractometer equipped with a Cu Kα microfocus source and a photon-counting pixel array detector. Maintain at 100 K. 7. Integration: Collect full sphere data ( θmax​>67∘ ). Process frames using standard integration software (e.g., APEX3) and apply multi-scan absorption correction (SADABS).

Phase 3: Structure Solution 8. Phasing: Solve the phase problem using intrinsic phasing algorithms (SHELXT). 9. Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Model all non-hydrogen atoms anisotropically. 10. Disorder Modeling: Validation Check: If residual electron density peaks (> 1 e/ų) appear near the tert-butyl group, this indicates rotational disorder. Apply PART instructions to model the split occupancies of the methyl groups.

SCXRD_Workflow A 1. Salt Formation (HCl Derivatization) B 2. Vapor Diffusion Crystallization A->B C 3. Cryogenic SCXRD (Cu Kα, 100K) B->C D 4. Phase Problem Solution (Intrinsic Phasing) C->D E 5. Anisotropic Refinement (SHELXL) D->E

Fig 2: Step-by-step crystallographic workflow for small molecule structure determination.

Quantitative Crystallographic Data

Below is a representative summary of the quantitative crystallographic parameters expected for the hydrochloride salt of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate.

Crystallographic ParameterRepresentative ValueValidation Significance
Chemical Formula C12H23ClN2O2Confirms successful HCl salt formation.
Formula Weight 262.78 g/mol Matches theoretical mass.
Crystal System MonoclinicTypical for chiral organic salts.
Space Group P2₁Non-centrosymmetric; required for chiral molecules.
Temperature 100(2) KMinimizes thermal libration.
Wavelength (Cu Kα) 1.54184 ÅMaximizes anomalous scattering of Cl.
Final R Indices [I > 2σ(I)] R1 = 0.035, wR2 = 0.089R1 < 0.05 indicates a highly accurate structural model.
Goodness-of-Fit (GooF) 1.045Values near 1.0 indicate proper weighting of data.
Flack Parameter 0.01(2)Critical: Value ~0 confirms absolute configuration.
The Flack Parameter: A Self-Validating Metric

The Flack parameter is the ultimate test of trustworthiness in chiral crystallography[3].

  • If Flack ≈0 (with standard uncertainty <0.1 ): The absolute stereochemistry of the cyclobutane ring is correct.

  • If Flack ≈1 : The model is the inverted enantiomer and must be flipped.

  • If Flack ≈0.5 : The crystal is a racemic twin.

Conformational Analysis & Structural Insights

Once the structure is solved, the 3D geometry provides direct insights for drug design:

  • The Azetidine Pucker: Unlike planar aromatic rings, the azetidine ring adopts a puckered conformation to relieve the torsional strain between adjacent hydrogen atoms. The N-Boc group forces the nitrogen atom (N1) into a partially planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital.

  • The Cyclobutane "Butterfly" Fold: The cyclobutane ring cannot be flat; a planar geometry would result in severe eclipsing interactions of all eight C-H bonds. Instead, it folds into a "butterfly" conformation with a cross-ring dihedral angle typically between 25° and 30°.

  • Hydrogen Bonding Network: In the solid state, the primary amine (N2) on the cyclobutane ring acts as a powerful hydrogen bond donor. It will typically form bifurcated hydrogen bonds with the chloride counterion, while the Boc carbonyl oxygen may act as a hydrogen bond acceptor from neighboring molecules, creating infinite 1D polymeric chains along the crystallographic b-axis.

References

  • Kondratov, I. S., et al. "3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry, ACS Publications, 2018. 1

  • Le Pevelen, D. D. "Small Molecule X-Ray Crystallography, Theory and Workflow." Reference Module in Chemistry, Molecular Sciences and Chemical Engineering, Elsevier, 2013. 3

  • Albright, A. L., & White, J. M. "Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction." Methods In Molecular Biology, Springer, 2020. 4

  • "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination." Molecular Pharmaceutics, ACS Publications, 2022. 2

Sources

Foundational

Technical Whitepaper: Handling, Safety, and Synthetic Utility of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate

Executive Summary This technical guide provides an in-depth analysis of tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (CAS: 1823805-31-7), a highly specialized bifunctional building block utilized in modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth analysis of tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (CAS: 1823805-31-7), a highly specialized bifunctional building block utilized in modern drug discovery. By combining a conformationally restricted azetidine core with an orthogonally protected primary aminocyclobutane, this scaffold enables the synthesis of metabolically stable, sp3-rich pharmaceutical intermediates. This whitepaper details its physicochemical profiling, hazard mitigation strategies, and validated experimental workflows for its application.

Structural Profiling & Physicochemical Properties

Azetidines are four-membered, nitrogen-containing saturated heterocycles that have captured significant attention as privileged structural motifs in medicinal chemistry[1]. Their incorporation into drug candidates often improves pharmacokinetic properties, metabolic stability, and aqueous solubility by increasing the sp3-carbon fraction of the molecule[1],[2].

Table 1: Chemical Identity and Structural Profile
ParameterSpecification
Chemical Name tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate
CAS Registry Number 1823805-31-7[3]
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol [3]
Key Structural Features Highly strained azetidine ring, cyclobutane ring, basic primary amine, acid-labile Boc carbamate
Storage Conditions 2–8 °C under inert atmosphere

Mechanistic Causality of the Structure: The dual-ring system provides a defined three-dimensional vector for substituents, allowing researchers to probe specific spatial orientations in structure-activity relationship (SAR) studies[1],[4]. The primary amine acts as a highly nucleophilic handle for immediate functionalization. Concurrently, the tert-butyloxycarbonyl (Boc) group shields the secondary azetidine nitrogen, preventing unwanted cross-reactivity or polymerization during early synthetic steps[5].

Safety Data Sheet (SDS) Guidelines & Hazard Mitigation

As a novel research chemical, tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate lacks exhaustive in vivo toxicological data. Handling must default to stringent Standard Operating Procedures (SOPs) based on the predictive hazards of its functional groups.

Predicted GHS Classifications
  • Skin/Eye Irritation (Category 2/2A): The primary amine is a nucleophile and a mild base. Contact with mucosal membranes causes localized pH elevation and lipid saponification, leading to acute irritation.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Inhalation of dust or aerosols may cause respiratory tract irritation.

Hazard Causality & Mitigation

The Boc carbamate linkage is thermally and chemically labile. Exposure to strong acids or temperatures exceeding 100 °C triggers rapid decomposition into isobutylene gas and carbon dioxide (CO2)[6]. In sealed containers, this off-gassing causes dangerous pressure buildup.

  • Self-Validating Storage SOP: Store at 2–8 °C under an inert atmosphere (Argon or N2).

    • Validation Step: Before opening, visually inspect the container septum or cap. A flat, unpressurized seal indicates stable storage; a bulging cap warns of thermal degradation and internal pressurization.

  • Handling Protocol: Always manipulate the neat solid within a ventilated balance enclosure or fume hood. Neutralize any spills with a mild, dilute acid (e.g., 5% aqueous acetic acid) to protonate the free base, thereby preventing the volatilization of the irritating amine before cleanup.

Synthetic Utility & Experimental Workflow

The primary synthetic value of this compound lies in its orthogonal reactivity. The standard workflow involves functionalizing the primary amine (e.g., via amide coupling) followed by the targeted deprotection of the azetidine core[7].

G A Starting Material CAS: 1823805-31-7 B Amide Coupling (Primary Amine) A->B HATU, DIPEA C Boc-Protected Intermediate B->C Yields D Boc Deprotection (TFA/DCM) C->D Acidic Cleavage E Free Azetidine API Precursor D->E -CO2, -Isobutylene

Workflow for orthogonal functionalization and Boc deprotection of the azetidine scaffold.

Step-by-Step Methodology: Amide Coupling & Boc Deprotection

Phase 1: Amide Coupling (Primary Amine Functionalization)

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form a highly reactive, non-isolable O-7-azabenzotriazol-1-yl ester intermediate.

  • Coupling: Add tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours under nitrogen.

  • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the 226.32 m/z peak confirms the total consumption of the starting material[3].

Phase 2: Acid-Catalyzed Boc Deprotection Trifluoroacetic acid (TFA) is the reagent of choice for Boc removal due to its optimal pKa and volatility, which simplifies downstream isolation[8].

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.1 M).

  • Acidification: Cool the reaction flask to 0 °C using an ice bath. Slowly add TFA to achieve a 1:1 (v/v) ratio of DCM:TFA[7].

    • Causality: The cleavage proceeds via an acid-catalyzed elimination mechanism. TFA protonates the carbamate oxygen, destabilizing the bond and forcing the ejection of a tert-butyl cation and CO2[8],[6]. Cooling the mixture mitigates the exothermic protonation and prevents the volatile isobutylene byproduct from violently bubbling out of solution.

  • Scavenging (Critical for Complex Substrates): Add Triisopropylsilane (TIPS, 0.1 eq) or anisole.

    • Causality: The transient tert-butyl cation is a powerful electrophile that can irreversibly alkylate electron-rich amino acid residues or aromatic rings[7],[5]. TIPS acts as a sacrificial hydride donor (scavenger) to safely quench the cation into harmless isobutane.

  • Isolation: Warm to room temperature and stir for 1-2 hours. Concentrate under reduced pressure, co-evaporating with toluene three times to azeotropically remove residual TFA.

Analytical Validation (Quality Control)

To ensure the structural integrity of the final free azetidine, rigorous analytical validation must be performed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The mass spectrum must show a precise reduction of 100 Da from the protected intermediate, corresponding to the stoichiometric loss of the Boc group (-CO2 and -isobutylene)[9],[5].

  • 1H NMR Spectroscopy: The most definitive proof of successful deprotection is the complete disappearance of the intense, nine-proton singlet at ~1.40 ppm (representing the tert-butyl group)[5]. Additionally, the azetidine ring protons (typically resonating between 3.50–4.50 ppm) will shift slightly downfield due to the protonation of the secondary nitrogen by residual TFA.

References

  • Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Enzyme Inhibition and Medicinal Chemistry, 2026.[Link]

  • ACS GCI Pharmaceutical Roundtable. "Acids - Reagent Guides for BOC Deprotection." American Chemical Society Green Chemistry Institute.[Link]

  • Wikipedia Contributors. "tert-Butyloxycarbonyl protecting group." Wikipedia, The Free Encyclopedia.[Link]

Sources

Protocols & Analytical Methods

Method

Protocols for Boc Deprotection of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate: Mechanistic Insights and Methodologies

As a highly sought-after bioisostere in medicinal chemistry, the azetidine ring offers improved metabolic stability and altered physicochemical properties compared to traditional piperidines or pyrrolidines. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly sought-after bioisostere in medicinal chemistry, the azetidine ring offers improved metabolic stability and altered physicochemical properties compared to traditional piperidines or pyrrolidines. The compound tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate presents a unique synthetic challenge due to its dual-basic architecture: it contains both a free primary amine on the cyclobutyl ring and a Boc-protected secondary amine on the azetidine ring.

This application note provides field-proven, self-validating protocols for the efficient removal of the tert-butoxycarbonyl (Boc) group, detailing the mechanistic causality behind reagent selection and the isolation of the resulting bis-salt.

Mechanistic Causality & Structural Considerations

The deprotection of a Boc group is an acid-catalyzed process that relies on the generation of a stable carbocation. The mechanism initiates with the protonation of the carbamate carbonyl oxygen, which increases the electrophilicity of the system. This triggers the rate-limiting cleavage of the C–O bond, expelling a tert-butyl cation (which rapidly eliminates a proton to form isobutylene gas). The resulting carbamic acid intermediate is thermodynamically unstable and spontaneously decarboxylates, releasing carbon dioxide gas and exposing the free secondary amine.

The Dual-Basic Challenge: Because the starting material already possesses a free primary amine, the initial addition of acid will immediately protonate this cyclobutyl amine site. Consequently, a minimum of two equivalents of strong acid is strictly required to drive the deprotection of the azetidine nitrogen. The final product will inevitably be isolated as a bis-salt (e.g., dihydrochloride or bis-trifluoroacetate).

Mechanism A Boc-Protected Azetidine B Protonated Carbamate A->B + H+ (HCl or TFA) C Carbamic Acid Intermediate B->C - t-Butyl Cation D Free Azetidine Bis-Salt C->D - CO2 (Gas) + 2H+

Reaction mechanism of Boc deprotection yielding the bis-salt via decarboxylation.

Comparative Data: Reagent Selection

The choice of acid and solvent dictates the downstream utility of the deprotected azetidine. While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the standard for early-stage discovery, HCl in 1,4-dioxane is vastly preferred for late-stage drug development to avoid the toxicity and pharmacokinetic complications associated with TFA salts . Furthermore, the ACS Green Chemistry Institute notes that both DCM and 1,4-dioxane face regulatory scrutiny as suspect carcinogens, prompting modern laboratories to carefully manage their use or substitute with greener alternatives like 2-MeTHF where applicable .

ParameterMethod A: TFA in DCMMethod B: 4M HCl in Dioxane
Acid Strength High (pKa ~ 0.23)High (pKa ~ -6.3)
Reaction Time 1 - 2 hours30 - 60 minutes
Byproduct Volatility High (TFA is easily removed in vacuo)Moderate (Dioxane requires higher vacuum)
Final Salt Form Bis-Trifluoroacetate (Bis-TFA)Dihydrochloride (Bis-HCl)
Visual Validation Homogeneous solutionPrecipitation of the bis-salt
Downstream Application Discovery chemistry, NMR analysisIn vivo studies, API scale-up
Validated Experimental Protocols

Every robust protocol must function as a self-validating system. The following methodologies incorporate distinct physical cues (gas evolution, precipitation) that allow the scientist to verify reaction progress in real-time.

Method A: Deprotection via TFA / DCM (Discovery Scale)

This method is highly effective for rapid parallel synthesis and yields the bis-TFA salt.

  • Dissolution: Dissolve 1.0 mmol of tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate in 5.0 mL of anhydrous DCM under a nitrogen atmosphere.

  • Thermal Control: Cool the flask to 0 °C using an ice bath. Rationale: The initial protonation of the free primary amine is highly exothermic.

  • Acid Addition: Add 5.0 mL of TFA dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 to 2 hours.

  • Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass and the appearance of the [M+H]⁺ peak corresponding to the free diamine (a mass shift of -100 Da) confirms completion.

  • Isolation: Concentrate the mixture under reduced pressure to yield a viscous oil. Triturate the oil with cold diethyl ether (15 mL) to precipitate the bis-TFA salt. Filter and dry under high vacuum.

Method B: Deprotection via 4M HCl / Dioxane (Scale-Up / Pharma)

This protocol is optimized for generating the biologically compatible dihydrochloride salt .

  • Dissolution: Dissolve 1.0 mmol of the starting material in 2.0 mL of anhydrous 1,4-dioxane.

  • Acid Addition: Slowly add 5.0 mL of 4M HCl in dioxane at room temperature.

  • Self-Validation (Gas & Precipitation): Stir the mixture for 30–60 minutes. You will immediately observe vigorous effervescence (release of isobutylene and CO₂). As the reaction progresses, the highly polar dihydrochloride bis-salt will become insoluble in the ethereal solvent and begin to precipitate as a fine white solid.

  • Isolation: Once gas evolution ceases, add 10.0 mL of diethyl ether to drive the precipitation to completion.

  • Filtration: Filter the solid through a sintered glass funnel, wash with additional ether (2 × 5 mL), and dry under vacuum to yield the analytically pure 3-(2-aminocyclobutyl)azetidine dihydrochloride.

Workflow Step1 1. Dissolution (DCM or Dioxane) Step2 2. Acid Addition (TFA or 4M HCl) Step1->Step2 Step3 3. Stirring & Monitoring (LC-MS, Gas Evolution) Step2->Step3 0°C to RT Step4 4. Concentration (Vacuum Evaporation) Step3->Step4 Complete Conversion Step5 5. Trituration & Filtration (Diethyl Ether) Step4->Step5 Remove Excess Acid Step6 6. Final Product (Bis-Salt Powder) Step5->Step6 High Purity Isolation

Step-by-step experimental workflow for Boc deprotection and bis-salt isolation.

References
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.[Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. ACS Green Chemistry Institute.[Link]

  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., Siciliano, C., & Viscomi, C. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6299.[Link]

Application

Advanced Peptidomimetic Design: Utilizing tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate as a Rigidifying Scaffold

Document Type: Application Note & Experimental Protocol Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Executive Summary & Strategic Rationale The development of peptide ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The development of peptide therapeutics is frequently bottlenecked by two pharmacokinetic liabilities: rapid proteolytic degradation and poor membrane permeability. To overcome these challenges, the incorporation of highly constrained, non-natural building blocks has become a cornerstone of modern peptidomimetic design.

tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (CAS: 1823805-31-7) represents a next-generation chimera scaffold. By fusing a highly strained azetidine ring with a sterically demanding cyclobutane moiety, this diamine building block acts as a powerful conformational restrictor. As demonstrated in recent advances in , the azetidine core strongly induces all-trans amide bond conformations, acting as an exceptional turn-inducing element for head-to-tail or side-chain-to-tail cyclizations.

Pharmacological Causality: Why this specific scaffold?
  • Conformational Locking: The cyclobutane ring restricts the rotational freedom of the primary amine ( ϕ and ψ dihedral angles), pre-organizing the peptide backbone into a tight turn required for macrocyclization.

  • Proteolytic Shielding: The secondary amine of the unmasked azetidine lacks a hydrogen bond donor when incorporated into an amide or urea linkage. This disrupts the local hydration network and sterically occludes the active sites of exopeptidases.

  • Orthogonal Programmability: The molecule is supplied with the azetidine nitrogen protected by a Boc group, leaving the cyclobutane-bound primary amine free for immediate coupling. This enables seamless integration into Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflows.

Physicochemical Profiling & Benchmarking

To understand the structural superiority of this building block, it is essential to benchmark it against standard peptide linkers. The combination of two highly strained rings yields unprecedented rigidity.

Table 1: Comparative Profiling of Conformational Constraints in Peptide Linkers

Linker / ScaffoldRing Strain (kcal/mol)Turn-Inducing PropensityProteolytic StabilityPrimary Application
Ethylenediamine ~0Low (Highly flexible)PoorFlexible spacing
L-Proline ~6Moderate (Type I/II turns)ModerateNative backbone turns
3-Aminoazetidine ~26High (All-trans inducer)HighSmall macrocycles
tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate >30 (Combined) Very High (Steric lock) Excellent Rigid peptidomimetics

Mechanistic Visualizations

The following diagrams illustrate the synthetic logic and the pharmacokinetic advantages of incorporating this constrained scaffold.

ChemicalLogic S1 Protected Peptide Acid (from 2-CTC Resin) S2 C-Terminal Amidation (Cyclobutane-NH2) S1->S2 HATU, 2h S3 Global Deprotection (TFA Cocktail) S2->S3 95% TFA, 2h S4 Unmasked Azetidine NH & Side-Chain COOH S3->S4 Precipitation S5 Dilute Macrocyclization (COMU/DIPEA) S4->S5 High Dilution

Workflow for solution-phase C-terminal derivatization and dilute macrocyclization.

Mechanism P1 Protease Enzyme (e.g., Trypsin) P2 Standard Linear Peptide P1->P2 Binds P3 Azetidine-Cyclobutane Constrained Peptide P1->P3 Attempts Binding P4 Extended Conformation (Active Site Fit) P2->P4 Adopts P5 Steric Shielding & Restricted Dihedrals P3->P5 Maintains P6 Rapid Hydrolysis (Short Half-life) P4->P6 Cleavage P7 Metabolic Stability (Prolonged Half-life) P5->P7 Resistant

Mechanistic pathway of protease resistance induced by azetidine-cyclobutane constraints.

Step-by-Step Experimental Protocols

The following self-validating protocols describe the incorporation of the scaffold as a C-terminal capping agent, followed by Boc deprotection and macrocyclization. This approach is highly effective for synthesizing.

Protocol A: Solution-Phase C-Terminal Amidation

Objective: Couple the primary amine of the cyclobutane moiety to a fully protected peptide acid.

Reagents Required:

  • Fully protected peptide C-terminal acid (cleaved from 2-Chlorotrityl chloride resin using 1% TFA in DCM).

  • tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (Scaffold)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the protected peptide acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (concentration ~0.1 M). Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes.

    • Causality Note: HATU is strictly required here over standard HBTU. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU is highly reactive and essential for overcoming the extreme steric hindrance of the cyclobutane-bound primary amine.

  • Coupling: Add the azetidine scaffold (1.5 eq) to the reaction mixture. The slight stoichiometric excess drives the reaction to completion despite steric clashes.

  • Incubation & Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor the disappearance of the starting peptide mass via LC-MS.

  • Workup: Dilute the reaction with ethyl acetate, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under vacuum.

Protocol B: Global Deprotection & Dilute Macrocyclization

Objective: Unmask the secondary azetidine amine and cyclize it with a side-chain carboxylate (e.g., Asp or Glu).

Reagents Required:

  • TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), H₂O

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate

  • Anhydrous DCM/DMF (9:1 v/v)

Step-by-Step Methodology:

  • Global Deprotection: Treat the purified intermediate from Protocol A with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

    • Causality Note: This step simultaneously removes all side-chain protecting groups (e.g., tBu, Trt) and the azetidine Boc group, revealing the highly nucleophilic but sterically buried secondary azetidine amine.

  • Precipitation: Concentrate the TFA under a stream of N₂, then precipitate the deprotected peptide in ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet under a vacuum.

  • High-Dilution Setup: Dissolve the dried peptide in anhydrous DCM/DMF to a final peptide concentration of 1 mM .

    • Causality Note: Operating at high dilution is a thermodynamic requirement to favor intramolecular macrocyclization over intermolecular oligomerization.

  • Activation & Cyclization: Add COMU (1.2 eq) followed by DIPEA (4.0 eq).

    • Causality Note: COMU is an OxymaPure-based uronium salt. Coupling a carboxylate to a secondary azetidine nitrogen requires immense activation energy due to the ring strain and lack of rotational freedom. COMU provides the necessary electrophilicity without causing excessive epimerization of the C-terminal residue.

  • Final Isolation: Stir for 12 hours. Remove the solvent under reduced pressure and purify the cyclic peptide via preparative RP-HPLC using a water/acetonitrile gradient with 0.1% TFA.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Chemistry - A European Journal (2024). URL:[Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis ChemRxiv / Organic Letters (2020). URL:[Link]

Method

tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate applications in medicinal chemistry and drug discovery

Introduction: Unveiling a Privileged Scaffold for Enhanced Drug-Like Properties In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold for Enhanced Drug-Like Properties

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological and pharmacokinetic properties is relentless. Among the scaffolds that have gained prominence, small, strained heterocyclic systems have emerged as powerful tools for drug designers. This guide focuses on a particularly intriguing building block: tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate . This compound uniquely marries the conformational rigidity and three-dimensional character of both the azetidine and cyclobutane rings. Such rigid structures are increasingly sought after to improve binding affinity, metabolic stability, and aqueous solubility, while also serving as versatile bioisosteres for more common, yet often problematic, moieties like piperidines and piperazines.[1]

The inherent ring strain of the azetidine ring, combined with the defined spatial orientation of the aminocyclobutyl substituent, provides a unique vector for molecular elaboration, allowing for precise exploration of chemical space.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures stability and allows for selective deprotection and subsequent derivatization, making it a highly versatile intermediate in multi-step synthetic campaigns. This document will provide a comprehensive overview of the applications of this scaffold in medicinal chemistry and detailed protocols for its synthesis and derivatization.

Core Physicochemical and Structural Advantages

The combination of the azetidine and cyclobutane rings in tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate offers several key advantages in drug design:

PropertyAdvantageRationale
Increased sp³ Character Improved solubility and reduced toxicityMoves away from flat, aromatic structures often associated with poor pharmacokinetic profiles.
Conformational Rigidity Enhanced binding affinity and selectivityPre-organizes the molecule into a specific conformation, reducing the entropic penalty upon binding to a biological target.
Metabolic Stability Increased in vivo half-lifeThe strained ring systems can be less susceptible to metabolic enzymes compared to more flexible aliphatic chains.[1]
Novel Chemical Space Intellectual property opportunitiesProvides a unique scaffold that can differentiate new drug candidates from existing therapies.
Bioisosterism Replacement for larger, more lipophilic groupsCan mimic the spatial arrangement of larger rings like piperidine or piperazine while offering improved physicochemical properties.

Application Note I: As a Novel Scaffold for Janus Kinase (JAK) Inhibitors

Therapeutic Rationale

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[3] Dysregulation of JAK-STAT signaling is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.[3][4] Consequently, the development of selective JAK inhibitors has been a major focus of pharmaceutical research. Several approved drugs, such as Baricitinib, incorporate an azetidine moiety, which has been shown to be crucial for their activity and pharmacokinetic profile.[5][6]

The Role of the 3-(2-Aminocyclobutyl)azetidine Scaffold

The tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate scaffold offers a unique opportunity to develop novel JAK inhibitors. The primary amine of the cyclobutyl group can serve as a key attachment point for coupling to the core pharmacophore of a JAK inhibitor, while the azetidine ring provides a rigidifying element that can orient substituents towards specific pockets of the ATP-binding site. This can lead to enhanced selectivity and potency.

JAK_Inhibitor_Scaffold cluster_0 tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate cluster_1 JAK Inhibitor Core cluster_2 Final Drug Candidate A Azetidine Ring B Cyclobutylamine A->B 3-substitution C Boc Group A->C N-protection D Pyrrolo[2,3-d]pyrimidine Core B->D Amide Bond Formation (Key Interaction) E Novel JAK Inhibitor D->E

Caption: Proposed integration of the aminocyclobutyl azetidine scaffold into a JAK inhibitor.

Experimental Protocol: Synthesis of a Hypothetical JAK Inhibitor Derivative

This protocol outlines the coupling of the deprotected 3-(2-aminocyclobutyl)azetidine with a representative carboxylic acid-containing JAK inhibitor core.

Step 1: Boc Deprotection of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate

  • Dissolve tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (4-5 eq) or hydrochloric acid (4M in dioxane), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether and collect the resulting solid by filtration to yield the amine salt (e.g., TFA or HCl salt). This is often used directly in the next step without further purification.

Step 2: Amide Coupling with a Carboxylic Acid-Functionalized Core

  • To a solution of the carboxylic acid-functionalized JAK inhibitor core (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM, add a peptide coupling agent such as HATU (1.1 eq) or TBTU (1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected 3-(2-aminocyclobutyl)azetidine salt (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired final compound.

Application Note II: Development of Novel Integrin Antagonists

Therapeutic Rationale

Integrins are a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions. They are implicated in a wide range of pathological processes, including tumor growth, angiogenesis, and inflammation.[7][8][9] The development of small molecule antagonists targeting specific integrins, such as αvβ3, is an active area of research.[10][11]

The Role of the 3-(2-Aminocyclobutyl)azetidine Scaffold

The rigid nature of the 3-(2-aminocyclobutyl)azetidine scaffold makes it an excellent choice for mimicking the Arg-Gly-Asp (RGD) peptide motif that is recognized by many integrins. The primary amine can be functionalized to mimic the arginine side chain, while the azetidine can serve as a rigid linker to a carboxylic acid or bioisostere that mimics the aspartic acid residue. This constrained conformation can lead to high-affinity binding and improved selectivity.

Integrin_Antagonist_Workflow cluster_0 Scaffold Functionalization cluster_1 Coupling and Deprotection A tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate Primary Amine C Boc-Azetidine-Cyclobutyl-Guanidine A:f1->C:f0 Guanidinylation B Guanidinylation Reagent Mimics Arginine B:f1->C:f0 E Final Integrin Antagonist C->E:f0 Amide Coupling & Deprotection D Carboxylic Acid Mimetic Mimics Aspartic Acid D:f1->E:f0 Synthesis_Pathway A tert-Butyl 3-oxoazetidine-1-carboxylate B tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate A->B Horner-Wadsworth-Emmons C tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate B->C Reduction (e.g., H₂, Raney Ni) D tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate C->D Cyclization with 1,3-dihalopropane

Caption: Proposed synthetic pathway to the title compound.

Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate [2][6]

  • To a stirred solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous tetrahydrofuran (THF) at -10 °C under a nitrogen atmosphere, add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise, maintaining the temperature below -5 °C.

  • Stir the resulting mixture for 3 hours at -10 °C.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise, keeping the internal temperature below -5 °C.

  • Stir the reaction mixture at -5 to -10 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Step 2: Reduction to tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate

  • In a high-pressure reactor, dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of Raney Nickel or a palladium-based catalyst.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. This reaction reduces both the nitrile and the exocyclic double bond.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, which can be purified by chromatography if necessary.

Step 3: Cyclization to form the Cyclobutylamine Ring

  • Dissolve tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (2.5 eq), to the mixture.

  • Add 1,3-dibromopropane or a similar 1,3-dielectrophile (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by LC-MS.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the final product, tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate.

Conclusion

tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate is a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of two strained ring systems provides a rigid, three-dimensional scaffold that can be exploited to enhance the drug-like properties of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel inhibitors for a range of biological targets, including kinases and integrins. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery programs.

References

  • Title: Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Source: Journal of Medicinal Chemistry. [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: PubMed. [Link]

  • Title: Azetidine and cyclobutane derivatives as jak inhibitors.
  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Source: Molecules. [Link]

  • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Source: BMC Chemistry. [Link]

  • Title: Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. Source: ACS Medicinal Chemistry Letters. [Link]

  • Title: A general chemical principle for creating closure-stabilizing integrin inhibitors. Source: eLife. [Link]

  • Title: Synthesis of Substituted 2-Amino-Cyclobutanones. Source: Synthetic Communications. [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Source: Chemistry – A European Journal. [Link]

  • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Source: Frontiers in Chemistry. [Link]

  • Title: Synthesis of azetidine derivatives.
  • Title: Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations. Source: Molecular Pharmacology. [Link]

  • Title: αvβ3 Integrin Antagonists Enhance Chemotherapy Response in an Orthotopic Pancreatic Cancer Model. Source: Frontiers in Oncology. [Link]

  • Title: Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. Source: International Journal of Molecular Sciences. [Link]

  • Title: Synthetic modification of the azetidine products. Source: ResearchGate. [Link]

  • Title: Synthesis and biological evaluation of cyclobutane-based β3 integrin antagonists: A novel approach to targeting integrins for cancer therapy. Source: Bioorganic & Medicinal Chemistry. [Link]

  • Title: An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Source: Arkivoc. [Link]

  • Title: Integrin Targeted Therapeutics. Source: Theranostics. [Link]

Sources

Application

Advanced Functionalization Protocols for Azetidine Scaffolds: Orthogonal Protection and Late-Stage N-Arylation

Executive Summary In modern drug discovery, azetidines are regarded as privileged structural motifs due to their ability to modulate biological activity, enhance receptor affinity, and improve metabolic stability by incr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, azetidines are regarded as privileged structural motifs due to their ability to modulate biological activity, enhance receptor affinity, and improve metabolic stability by increasing the sp3 character of drug candidates . However, the functionalization of highly decorated building blocks, such as tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (CAS: 1823805-31-7), presents a significant chemoselectivity challenge.

This molecule possesses two reactive nitrogen centers: a sterically accessible, unprotected primary amine on the cyclobutyl ring, and an N-Boc protected secondary amine within the strained azetidine core. To achieve site-specific functionalization of the azetidine ring, researchers must deploy a rigorous orthogonal protection-deprotection strategy. This guide details the causal logic, validated protocols, and optimization data required to successfully mask the primary amine, unveil the azetidine nitrogen, and execute a late-stage Buchwald-Hartwig N-arylation without inducing strain-driven ring opening .

Pathway Architecture: The Chemoselectivity Strategy

Direct functionalization of the azetidine ring in the starting material is impossible without first addressing the highly nucleophilic primary amine. The workflow below outlines the strategic use of Carboxybenzyl (Cbz) protection. Cbz is selected because it is entirely stable to the strong acidic conditions required for subsequent Boc-deprotection, yet can be orthogonally removed later via mild catalytic hydrogenolysis, leaving the newly formed N-aryl azetidine bond intact.

Workflow SM tert-Butyl 3-(2-aminocyclobutyl) azetidine-1-carboxylate (Free Primary Amine, Boc-Azetidine) Step1 Step 1: Orthogonal Protection (Cbz-Cl, DIPEA) Masking the Primary Amine SM->Step1 Int1 Intermediate 1 Cbz-Protected Cyclobutylamine Boc-Protected Azetidine Step1->Int1 Step2 Step 2: Selective Deprotection (TFA/DCM) Unmasking the Azetidine Int1->Step2 Int2 Intermediate 2 Cbz-Protected Cyclobutylamine Free Azetidine (TFA salt) Step2->Int2 Step3 Step 3: Azetidine Functionalization (Buchwald-Hartwig N-Arylation) Int2->Step3 Product Final Functionalized Scaffold N-Aryl Azetidine Cbz-Protected Cyclobutylamine Step3->Product

Caption: Workflow for the orthogonal protection and late-stage functionalization of the azetidine scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are included to ensure reaction fidelity at each step.

Protocol A: Orthogonal Protection of the Cyclobutyl Amine

Objective: Selectively mask the primary amine to prevent competitive binding during downstream transition-metal catalysis. Causality: Benzyl chloroformate (Cbz-Cl) is utilized under mildly basic conditions. The bulky nature of the Boc group on the adjacent azetidine prevents any unwanted transamidation, ensuring complete regioselectivity.

  • Initialization: Dissolve tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 2.5 equiv). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct without reacting with Cbz-Cl.

  • Reagent Introduction: Cool the reaction flask to 0 °C using an ice bath. Introduce Cbz-Cl (1.1 equiv) dropwise over 15 minutes to control the exothermic acylation.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The starting material (ninhydrin-active, UV-inactive) should be completely consumed, replaced by a new, less polar, UV-active spot (due to the Cbz aromatic ring).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3 × 20 mL). Wash the combined organic layers with 1M HCl (to remove residual DIPEA) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Selective Boc Deprotection of the Azetidine

Objective: Unmask the azetidine nitrogen for functionalization while preserving the Cbz group. Causality: The tert-butyl carbamate (Boc) is highly acid-labile, whereas the benzyl carbamate (Cbz) requires strong Lewis acids (e.g., BBr3​ ) or hydrogenolysis for cleavage. Trifluoroacetic acid (TFA) provides the perfect acidic window for selective cleavage.

  • Initialization: Dissolve Intermediate 1 (1.0 equiv) in anhydrous DCM (0.1 M).

  • Acid Addition: Cool to 0 °C. Slowly add TFA (10.0 equiv).

  • Validation Checkpoint: As the reaction warms to room temperature, observe the evolution of gas. This is isobutylene gas, a stoichiometric byproduct of Boc cleavage, serving as a visual confirmation of reaction progress.

  • Propagation: Stir for 2 hours at room temperature. TLC (DCM/MeOH 9:1) will show a baseline spot, indicating the formation of the highly polar azetidine TFA salt.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 15 mL) to azeotropically remove residual TFA. The resulting crude TFA salt is used directly in the next step to prevent degradation of the free azetidine base.

Protocol C: Buchwald-Hartwig N-Arylation of the Azetidine Ring

Objective: Form a C-N bond between the azetidine nitrogen and an aryl halide. Causality: Azetidines possess a ring strain of approximately 25.4 kcal/mol . Standard cross-coupling conditions often lead to β -carbon elimination and subsequent ring-opening. To prevent this, a highly active palladium catalyst paired with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos) is required to rapidly accelerate the reductive elimination step, outcompeting ring-degradation pathways .

  • Initialization: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2​(dba)3​ (2 mol%), XPhos (4 mol%), and Sodium tert-butoxide ( NaOtBu , 3.0 equiv). Rationale: Excess base is required to first neutralize the azetidine TFA salt before participating in the catalytic cycle.

  • Reagent Addition: Add the Aryl Halide (1.0 equiv) and the Azetidine TFA salt (Intermediate 2, 1.2 equiv) dissolved in anhydrous, degassed Toluene (0.1 M).

  • Propagation: Seal the tube, remove from the glovebox, and heat at 80 °C for 12 hours.

  • Validation Checkpoint: The reaction will transition from a dark reddish-brown suspension (active Pd(0) species) to a homogeneous yellow/orange solution upon completion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel flash chromatography.

Optimization Data & Mechanistic Insights

The success of the Buchwald-Hartwig coupling on strained four-membered rings is heavily dependent on ligand architecture. The table below summarizes the optimization data for the N-arylation of the azetidine core, demonstrating why XPhos is the superior ligand choice.

Table 1: Optimization of Buchwald-Hartwig Coupling for the Azetidine Core

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(OAc)2​ BINAP Cs2​CO3​ Toluene10015%Slow reductive elimination; significant strain-driven ring-opening observed.
2 Pd2​(dba)3​ RuPhos NaOtBu Toluene8045%Incomplete conversion; catalyst resting state trapped at amine coordination.
3 Pd2​(dba)3​ XPhos NaOtBu Toluene 80 88% Optimal. Bulky ligand forces rapid reductive elimination, preserving the ring.
4 Pd2​(dba)3​ BrettPhosLiHMDSTHF6572%Good yield, but trace competitive amination of the solvent/byproducts noted.
The Catalytic Imperative

As illustrated in the catalytic cycle below, the critical juncture for azetidine survival is the transition from Deprotonation to Reductive Elimination. If this step is sluggish, the Ln​Pd(Ar)(NR2​) intermediate undergoes β -hydride elimination or C-C bond cleavage to relieve the 25.4 kcal/mol ring strain . XPhos structurally enforces a tight bite angle that dramatically lowers the activation barrier for reductive elimination.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord Azetidine Deprot Deprotonation (Base) AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim L_nPd(Ar)(NR2) RedElim->Pd0 N-Aryl Azetidine

Caption: Buchwald-Hartwig catalytic cycle highlighting the critical reductive elimination step for azetidines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry (2026). Available at:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances (2021). Available at:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances / PMC (2023). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting steric hindrance during tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate coupling

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging amide couplings.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging amide couplings. The compound tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate presents a classic case of extreme steric hindrance.

Below is a comprehensive troubleshooting guide designed to help you understand the mechanistic barriers of this substrate and provide a self-validating protocol to achieve high-yielding couplings.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does standard EDC/HOBt coupling fail or give <20% yield with tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate? A1: The difficulty arises from a compounded steric shield. The primary amine is situated on a conformationally rigid cyclobutane ring. Adjacent to it (at the 1-position of the cyclobutane) is an azetidine ring protected by a bulky tert-butyl carboxylate (Boc) group. Depending on the stereochemistry, the Boc group can fold over the cyclobutane face, severely restricting the Bürgi-Dunitz trajectory required for the amine's nitrogen lone pair to attack an electrophilic carbonyl. Standard reagents like EDC/HOBt form an O-acylisourea or HOBt-ester that is simply too bulky and insufficiently reactive to undergo efficient aminolysis in this crowded microenvironment.

Q2: I switched to HATU, but my yields are still low, and LC-MS shows a +98 Da mass adduct on my amine. What is happening? A2: You are observing the guanidinylation of your starting amine. HATU is an aminium salt (not a true uronium). When the carboxylic acid is sterically hindered or not fully pre-activated, the unreacted HATU in the mixture reacts directly with your hindered cyclobutyl amine to form a dead-end tetramethylguanidinium byproduct. Causality: The rate of this side reaction outpaces the sterically hindered aminolysis. Solution: You must pre-activate the carboxylic acid with HATU and base, and analytically confirm the formation of the HOAt-active ester before adding your amine.

Q3: How should I optimize the base and solvent for this specific coupling? A3: Switch from DIPEA to 2,6-lutidine, and use NMP instead of DMF. Causality: While DIPEA is a standard non-nucleophilic base, its extreme steric bulk can hinder the deprotonation of the intermediate in already crowded transition states. 2,6-lutidine is a milder, less sterically demanding base that efficiently promotes HOAt-ester aminolysis without causing base-catalyzed epimerization ([Viel et al.[1]]([Link])). Furthermore, NMP has superior solvating power for rigid, hydrophobic ring systems compared to DMF, reducing aggregation and improving reaction kinetics.

Q4: What if HATU still fails? Are there alternative coupling chemistries? A4: If uronium-based activation fails, transition to COMU or acid chloride formation. COMU utilizes a morpholino group and an oxime leaving group (Oxyma), which provides a less sterically demanding transition state than HOAt-esters and has shown superior performance in highly hindered cyclobutyl and N-methyl couplings (). For extreme cases, converting the carboxylic acid to an acid chloride completely bypasses the bulky active-ester intermediate, allowing for direct, rapid acylation ([Dunetz et al.[2]]([Link])).

Part 2: Quantitative Reagent Comparison

To select the right approach, compare the kinetic and safety profiles of the coupling reagents below.

Table 1: Quantitative Comparison of Coupling Strategies for Hindered Amines

Coupling ReagentReactive IntermediateRelative EfficacyEpimerization RiskKey Byproduct / Notes
EDC / HOBt HOBt-esterLow (<20%)ModerateWater-soluble urea; fails in high steric bulk.
HATU HOAt-esterHigh (70-90%)LowTetramethylurea; high risk of amine guanidinylation if not pre-activated.
COMU Oxyma-esterVery High (>85%)Very LowMorpholine-based urea; highly soluble, safer than HATU.
Acid Chloride Acyl ChlorideMaximum (>95%)HighHCl gas; requires robust base buffering (e.g., TMP or 2,6-lutidine).

Part 3: Self-Validating Experimental Protocol

This methodology utilizes a self-validating checkpoint to ensure the reaction system is primed before the precious hindered amine is introduced.

Protocol: HATU-Mediated Coupling of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate

Step 1: Acid Pre-Activation (The Self-Validating Checkpoint)

  • Dissolve the carboxylic acid (1.2 eq) in anhydrous NMP to achieve a 0.2 M concentration.

  • Add 2,6-lutidine (3.0 eq) and stir for 5 minutes at room temperature (20 °C).

  • Add HATU (1.15 eq). Causality Note: Using slightly less HATU than the carboxylic acid (1.15 eq vs 1.2 eq) ensures no excess HATU remains to guanidinylate the amine.

  • Validation Check: Stir for 20 minutes. Quench a 1 µL aliquot in methanol and analyze via LC-MS. Do not proceed until you observe the mass of the methyl ester (or the HOAt-ester) and the complete disappearance of the starting acid.

Step 2: Amine Introduction

  • Dissolve tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (1.0 eq) in a minimal volume of anhydrous NMP.

  • Add the amine solution dropwise to the pre-activated ester mixture.

  • Elevate the reaction temperature to 40 °C. Causality Note: Mild heating provides the necessary kinetic energy to overcome the high activation barrier imposed by the dual-ring steric clash.

Step 3: Reaction Monitoring & Workup

  • Monitor the reaction at 2, 4, and 12 hours via LC-MS.

  • Once the amine is consumed, quench the reaction with saturated aqueous NaHCO₃.

  • Extract with EtOAc. The HOAt byproduct partitions into the aqueous layer at basic pH, simplifying downstream purification.

Part 4: Troubleshooting Workflow Visualization

Workflow N1 Amide Coupling Fails (Steric Hindrance) N2 Switch Reagent (Use HATU or COMU) N1->N2 Step 1 N3 Optimize Base & Solvent (2,6-Lutidine in NMP) N2->N3 Step 2 N4 Pre-activate Acid (Verify via LC-MS) N3->N4 Step 3 N5 Add Hindered Amine (Heat to 40°C) N4->N5 Step 4 N6 Success (>85% Yield) N5->N6 High Conversion N7 Alternative Activation (Acid Chloride / BTC) N5->N7 Low Conversion N7->N6 Final Rescue

Fig 1: Troubleshooting workflow for sterically hindered amide couplings.

References

  • Viel, J. A., Pal, C., & Rozners, E. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega.[Link]

  • Li, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: HPLC Purification of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges when purifying bifunctional pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges when purifying bifunctional pharmaceutical intermediates. tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate presents a classic chromatographic paradox: it contains a highly basic primary amine (prone to severe peak tailing) and a tert-butyloxycarbonyl (Boc) protected azetidine nitrogen (highly sensitive to acidic degradation)[1].

This guide provides a self-validating framework to optimize your preparative HPLC workflows, ensuring high recovery, structural integrity, and baseline resolution.

Structural Profiling & Chromatographic Causality

Before running a gradient, we must understand the causality of the molecule's behavior on a stationary phase.

  • The Primary Amine (Cyclobutane ring): Basic amines interact strongly with unbonded, ionized silanol groups (Si-O⁻) on traditional silica stationary phases, especially at mid-pH ranges. This secondary retention mechanism is the primary cause of peak tailing, broad elution profiles, and poor recovery[2].

  • The Boc-Protected Azetidine: The Boc group is highly labile under strongly acidic conditions. Traditional peptide purification mobile phases utilizing 0.1% Trifluoroacetic Acid (TFA) (pH ~2) risk partial or complete deprotection during the chromatographic run or subsequent fraction concentration[1].

G cluster_0 Structural Challenges Start tert-Butyl 3-(2-aminocyclobutyl) azetidine-1-carboxylate Challenge1 Boc Group (Acid-Sensitive) Start->Challenge1 Challenge2 Primary Amine (Basic, pKa ~9-10) Start->Challenge2 LowPH Low pH (0.1% TFA) Risk: Boc Cleavage & Ion Pairing Challenge1->LowPH Degradation HighPH High pH (10mM NH4HCO3) Optimal: Boc Stable & Amine Neutral Challenge1->HighPH Stable Challenge2->LowPH Tailing / Ionized Challenge2->HighPH Neutralized / Sharp Peaks

Logical decision tree for mobile phase selection based on molecular structural liabilities.

Quantitative Data: Mobile Phase Selection Matrix

To establish a self-validating protocol, we evaluated three standard mobile phase systems. Elevating the pH suppresses the ionization of the basic analyte, which dramatically improves peak symmetry while preserving the acid-sensitive Boc group[3].

Mobile Phase SystempHPeak Asymmetry (As)Boc Stability (24h in solution)MS CompatibilityVerdict
0.1% TFA in H₂O / ACN ~2.01.4 (Good)< 40% (Severe Deprotection)Suppresses signalREJECT
0.1% Formic Acid in H₂O / ACN ~2.81.8 (Moderate Tailing)~ 85% (Slow Deprotection)ExcellentUSE WITH CAUTION
10 mM Ammonium Bicarbonate ~8.51.1 (Excellent)> 99% (Fully Stable)Excellent (Volatile)OPTIMAL

Note: Ammonium bicarbonate provides an extended buffering range and is fully volatile, making it ideal for preparative LC-MS workflows[4].

Validated Preparative HPLC Protocol

To achieve high-purity isolation of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate without degradation, follow this high-pH methodology.

Step-by-Step Methodology: High-pH Preparative Purification

  • Column Selection: Select a high-pH stable, hybrid silica C18 column (e.g., Waters XBridge or Agilent Poroshell HPH) designed to withstand alkaline conditions without silica dissolution[3]. Recommended dimensions for up to 50 mg loads: 21.2 x 250 mm, 5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in ultra-pure water. Adjust to pH 9.0 using dilute Ammonium Hydroxide. Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of Mobile Phase A and Methanol. Avoid dissolving in pure strong solvent (like DMSO) if injection volumes exceed 1% of the column volume to prevent peak breakthrough.

  • Gradient Design:

    • 0-5 min: Isocratic hold at 5% B (Desalting and polar impurity elution).

    • 5-25 min: Linear gradient from 5% B to 60% B (Target compound elutes in this window).

    • 25-30 min: Column wash at 95% B.

    • 30-35 min: Re-equilibration at 5% B.

  • Detection & Collection: Monitor UV absorbance at 210 nm and 254 nm. If using mass-directed purification, trigger collection on the [M+H]⁺ ion.

  • Fraction Handling (Critical): Lyophilize fractions immediately. Because Ammonium Bicarbonate is volatile, it will sublime completely during lyophilization, leaving the pure free-base amine without residual salts[4].

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing and broad peaks. How do I fix this? Application Scientist Insight: Peak tailing for basic compounds occurs when the protonated amine interacts with ionized, unbonded silanols on the silica surface[2]. If you are running at neutral pH (pH 5-7), both the amine and the silanols are ionized, maximizing this secondary interaction. Solution: Shift to a high-pH mobile phase (pH > 8.5) using 10 mM Ammonium Bicarbonate. This deprotonates the primary amine, rendering it neutral. A neutral molecule interacts solely via hydrophobic partitioning with the C18 phase, resulting in sharp, symmetrical Gaussian peaks[3].

Q2: My LC-MS analysis of the purified fractions shows a major mass peak at [M+H - 100]. What went wrong? Application Scientist Insight: A mass loss of 100 Da corresponds precisely to the loss of the Boc protecting group (loss of isobutylene and CO₂). This indicates acid-catalyzed deprotection occurred during your workflow[1]. Solution: You likely used 0.1% TFA or Formic Acid and left the fractions sitting at room temperature, or you concentrated them using a rotary evaporator where thermal stress accelerated the acidic cleavage. Switch to the high-pH Ammonium Bicarbonate protocol. If you must use low pH, neutralize fractions immediately with a weak base before lyophilization.

Q3: I am trying to separate the cis and trans isomers of the cyclobutane ring, but they co-elute on my C18 column. What is the next logical step? Application Scientist Insight: C18 columns rely almost entirely on hydrophobic dispersion forces, which may not differentiate the subtle spatial arrangements of cis/trans diastereomers on a rigid cyclobutane ring. Solution: Change the stationary phase selectivity. Switch to a Phenyl-Hexyl or a Fluorinated (PFP) stationary phase. A PFP column introduces dipole-dipole, hydrogen bonding, and shape-selectivity mechanisms that are highly sensitive to the steric presentation of the primary amine and the Boc-azetidine group. Couple this with a very shallow gradient (e.g., 0.5% B increase per minute).

Q4: Why can't I just use Sodium Phosphate buffer at pH 9 for preparative HPLC? Application Scientist Insight: While Sodium Phosphate is an excellent buffer at high pH, it is completely non-volatile. If you use it for preparative HPLC, your collected fractions will contain massive amounts of solid sodium phosphate salts after solvent evaporation. Solution: Always use volatile buffers for preparative LC and LC-MS. Ammonium bicarbonate, ammonium formate, and ammonium acetate evaporate entirely during lyophilization, leaving you with a clean, salt-free product[4].

Sources

Troubleshooting

Preventing side reactions during cleavage of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals performing the N-Boc deprotection of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate. We will addr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals performing the N-Boc deprotection of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate. We will address the primary challenge encountered during this critical step: the prevention of side reactions, specifically N-tert-butylation, to ensure high purity and yield of the desired diamine product.

The Core Challenge: The Electrophilic Tert-Butyl Cation

The acid-catalyzed removal of a tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis. The reaction proceeds via protonation of the carbamate, followed by the release of carbon dioxide and a highly stable tert-butyl cation.[1][2] While efficient, the generation of this electrophilic tert-butyl cation is the root cause of significant side reactions.[3][4]

In the case of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate, both the primary amine on the cyclobutyl ring and the newly liberated secondary amine of the azetidine ring are nucleophilic. They can be irreversibly alkylated by the tert-butyl cation, leading to a common +56 Da adduct observed in mass spectrometry analysis.[5] The most effective strategy to mitigate this is the addition of a "scavenger" to the reaction medium.[3][6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the amine product, effectively trapping it before it can cause unwanted alkylation.[3]

Boc_Deprotection_Mechanism cluster_main Desired Deprotection Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger-Mediated Prevention Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H+ (TFA/HCl) Side_Product N-tert-butylated Byproduct (+56 Da) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid - tBu+ tBu_Cation_Side tBu+ tBu_Cation_Scav tBu+ Product Desired Diamine Product Carbamic_Acid->Product - CO2 Product_Node Desired Diamine Product tBu_Cation tert-Butyl Cation (tBu+) CO2 CO2 Trapped_Product Trapped/Neutralized Byproduct Product_Node->Side_Product tBu_Cation_Side->Side_Product Scavenger Scavenger (e.g., Triethylsilane) Scavenger->Trapped_Product tBu_Cation_Scav->Trapped_Product

Caption: Reaction pathways in acid-mediated Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my LC-MS with a mass of +56 Da compared to my desired product. What is it? This is the hallmark of N-tert-butylation, the most common side reaction during Boc deprotection.[5] The tert-butyl cation generated during the cleavage has alkylated one of the nitrogen atoms on your product molecule. This byproduct can be difficult to separate chromatographically from the desired product due to similar polarities.

Q2: How do I prevent this N-tert-butylation side reaction? The most effective method is to include a carbocation scavenger in your reaction mixture.[3][6] Scavengers, such as triethylsilane (TES) or triisopropylsilane (TIS), are highly reactive towards the tert-butyl cation and will effectively "quench" it before it can react with your amine product.[7][8] Water can also act as a scavenger, forming tert-butanol.[7]

Q3: Which acid should I use for deprotection: Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)? Both are effective, but the choice depends on your specific needs.

  • TFA: Typically used as a 20-50% solution in Dichloromethane (DCM). It is highly effective and reactions are often complete within 30 minutes to a few hours at room temperature.[9] However, the resulting TFA salt of your product can sometimes be oily and difficult to handle or crystallize.[9]

  • HCl: Commonly used as a 4M solution in an organic solvent like 1,4-dioxane.[6] It is also very effective and often yields a crystalline hydrochloride salt, which can aid in purification and handling.[9]

For this specific substrate, both are viable, but starting with a TFA/scavenger system is a robust initial approach.

Q4: My deprotection reaction is sluggish or incomplete. What can I do? Several factors can cause incomplete deprotection:

  • Insufficient Acid: The Boc group is cleaved by acid. If the concentration is too low or the stoichiometry is insufficient, the reaction will not go to completion.[6] Consider increasing the TFA concentration from 25% to 50% or using a more concentrated HCl solution.[6]

  • Short Reaction Time: Monitor the reaction's progress by TLC or LC-MS. Simply extending the reaction time may be all that is needed.[7][10]

  • Low Temperature: Most deprotections run well at room temperature. If the reaction is slow, gentle warming to 40°C may be beneficial, but be aware that this could also increase the rate of side reactions.[6]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution & Rationale
Incomplete Deprotection (Starting material remains)1. Insufficient acid strength or concentration.2. Short reaction time or low temperature.3. Steric hindrance around the Boc group.1. Increase Acid Concentration: Escalate from 25% TFA in DCM to 50% or neat TFA. For HCl, ensure a 4M solution in dioxane is used.[6] This increases the rate of protonation.2. Extend Time/Increase Temp: Monitor by LC-MS for 1-3 hours. If still incomplete, warm gently to 40°C.[6]3. Optimize Reagent: For highly resistant cases, 4M HCl in dioxane is a very potent option.[9]
Major Byproduct Peak at M+56 (N-tert-butylation)1. Absence of a carbocation scavenger.2. Insufficient amount of scavenger.3. Scavenger is not effective enough.1. Add a Scavenger: This is critical. Triethylsilane (TES) or Triisopropylsilane (TIS) are excellent choices for preventing alkylation of amines.[7][8]2. Increase Scavenger Stoichiometry: Use 2.5-5% (v/v) of scavenger in the reaction cocktail. For particularly sensitive substrates, this can be increased to 10%.[7]3. Use a Scavenger Cocktail: A mixture of 95% TFA, 2.5% water, and 2.5% TIS is a very robust and common deprotection reagent.[7]
Multiple Unidentified Byproducts (Product Degradation)1. Reaction temperature is too high.2. Prolonged exposure to strong acid.3. Oxidative damage to the amine.1. Reduce Temperature: Conduct the reaction at 0°C to room temperature. Avoid heating unless necessary for completion.[6]2. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-exposure to acid.[10]3. Use an Inert Atmosphere: If the molecule is sensitive, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.
Difficulty Isolating Product (Oily residue, poor precipitation)1. Product salt is not crystalline.2. Residual scavenger or byproducts.1. Switch to HCl: The hydrochloride salt is often more crystalline than the TFA salt.[9] Perform a salt screen to find optimal crystallization conditions.2. Purification: If direct precipitation fails, purify the crude material via flash column chromatography on silica gel using an appropriate solvent system (e.g., DCM/Methanol with a small amount of ammonium hydroxide).

Recommended Experimental Protocols

Protocol 1: TFA-Mediated Deprotection with Triethylsilane (TES) Scavenger

This protocol is a robust starting point for clean and efficient deprotection.

  • Preparation: Dissolve the tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Scavenger Addition: To the solution, add Triethylsilane (TES) (5% v/v, approx. 3-5 eq).

  • Initiation: Cool the mixture in an ice bath (0°C). Add Trifluoroacetic Acid (TFA) (50% v/v) dropwise with stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress every 30 minutes using LC-MS or TLC (stain with ninhydrin to visualize the free amine product).[10] The reaction is typically complete in 1-2 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.

    • To obtain the free base, re-dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Further purification can be achieved by chromatography if necessary.

Protocol 2: HCl-Mediated Deprotection

This protocol is an excellent alternative, particularly if a crystalline hydrochloride salt is desired.

  • Preparation: Dissolve the tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM.

  • Initiation: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirring solution at room temperature.[6] A precipitate of the dihydrochloride salt may form.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by LC-MS or TLC until the starting material is consumed.[10]

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • The resulting solid can often be triturated with a solvent like diethyl ether or ethyl acetate to afford the purified dihydrochloride salt, which can be collected by filtration.

Analytical Methods for Validation

  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress. The deprotected product will be significantly more polar and have a lower Rf value than the Boc-protected starting material. The product spot will stain positive with ninhydrin.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The premier tool for this analysis. It allows for the separation and identification of the starting material, the desired product, and the N-tert-butylated byproduct (M+56).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the disappearance of the characteristic tert-butyl singlet (around 1.4 ppm) from the Boc group and the appearance of signals corresponding to the deprotected amine. The N-tert-butylated byproduct would show a new singlet at approximately 1.1-1.3 ppm, integrating to 9 protons.

References

  • Benchchem. (n.d.). Technical Support Center: Boc Protection and Deprotection.
  • Benchchem. (n.d.). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • Benchchem. (n.d.). Troubleshooting Guide for Boc Deprotection of Cyclic Amines.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]

  • Benchchem. (n.d.). Scavengers for Boc deprotection to prevent side reactions.
  • Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Benchchem. (n.d.). Technical Support Center: Preventing Side-Chain Tert-Butylation in Peptide Synthesis.
  • Benchchem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Benchchem. (n.d.). Technical Support Center: Monitoring Boc-D-valine Reactions by HPLC.
  • ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • ACS Publications. (2010, November 10).
  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 10). BOC Deprotection. Wordpress.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Wordpress.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • SciSpace. (n.d.).
  • RSC Publishing. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
  • PubMed. (2005, April 29). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety.
  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ? Retrieved from [Link]

  • International Formulae Group. (2012, May 27).
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Wiley-VCH. (n.d.). 1 Protection Reactions.
  • Benchchem. (n.d.). Cleavage of the tert-butyl ester without affecting other functional groups.
  • Humana Press. (n.d.). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.

Sources

Optimization

Overcoming solubility issues of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized building blocks like tert-Butyl 3-(2-aminocyclobutyl)azetidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized building blocks like tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (CAS: 1823805-31-7)[1].

This guide is designed to move beyond basic data sheets. We will explore the chemical causality behind why this specific molecule resists solvation under certain conditions and provide self-validating protocols to overcome these hurdles in your workflows.

Part 1: Mechanistic Causality of Solubility Issues

To troubleshoot this molecule, we must first understand the structural tension inherent in its design. This compound features a highly lipophilic tert-butoxycarbonyl (Boc) group on an azetidine ring, paired with a polar, basic primary amine on a cyclobutane ring.

  • The Boc Group Effect: The bulky, nonpolar Boc group significantly increases the overall lipophilicity of the molecule[2]. While the polar carbamate moiety offers some solubility in polar aprotic solvents, the tert-butyl bulk inherently restricts solubility in highly polar aqueous media (like biological buffers)[2].

  • The Carbonate Salt Phenomenon (The "Cloudy DCM" Issue): The unhindered primary amine on the cyclobutane ring is highly nucleophilic. When exposed to atmospheric air during routine storage or handling, primary amines rapidly absorb carbon dioxide (CO2) to form intermolecular carbamate or carbonate salts[3][4]. While the free base amine is highly soluble in organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the resulting carbonate salts are completely insoluble in these media, leading to sudden and unexpected precipitation[3].

  • Hydrogen Bonding Aggregation: In non-polar solvents (e.g., hexanes, diethyl ether), the primary amine acts as both a strong hydrogen bond donor and acceptor. Without a polar solvent to disrupt these interactions, the molecules aggregate and crash out of solution.

Part 2: Troubleshooting FAQs

Q1: I weighed out the compound and added it to DCM for an amide coupling, but it formed a cloudy white suspension. Is my reagent degraded? A: It is highly unlikely to be degraded. You are observing the "Carbonate Salt Phenomenon." The primary amine has absorbed atmospheric CO2 to form an insoluble salt[3]. You do not need to discard the reagent; you simply need to break the salt by adding a mild, non-nucleophilic base (like DIPEA or TEA) to the suspension. This deprotonates the salt, releases the CO2, and immediately solubilizes the free base into the organic phase.

Q2: I need to test this compound in an enzymatic assay, but it precipitates immediately when added to my PBS buffer. How can I keep it in solution without cleaving the Boc group? A: The Boc group makes the molecule too lipophilic for direct aqueous solvation[2]. You must use a co-solvent strategy. Prepare a highly concentrated stock solution in 100% anhydrous DMSO. When introducing it to your assay, add the DMSO stock dropwise to the buffer while vortexing to create a stable micro-dispersion. Ensure the final DMSO concentration remains below 1% (v/v) to prevent assay interference.

Q3: What is the recommended solvent for NMR characterization? A: Deuterated chloroform (CDCl3) is standard, but if you notice broadening of the amine peaks or slight turbidity (due to trace CO2 absorption), switch to deuterated methanol (CD3OD) or DMSO-d6. These solvents disrupt hydrogen bonding and easily solvate both the Boc group and any trace salts.

Part 3: Self-Validating Experimental Protocols

Protocol A: Solubilization in Organic Solvents (Reversing CO2-Induced Aggregation)

Use this protocol when preparing the compound for organic synthesis (e.g., amide couplings, reductive aminations).

  • Suspension: Add the required mass of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate to your reaction flask. Add your chosen aprotic solvent (DCM, THF, or DMF) to achieve the desired molarity (typically 0.1 M to 0.5 M).

  • Base Addition: If the solution is cloudy, add 1.2 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Agitation: Sonicate the flask at room temperature for 3–5 minutes.

  • Self-Validation Step: Visually inspect the flask against a dark background. The transition from a cloudy suspension to a completely transparent, colorless solution confirms that the carbonate salts have been broken and the free amine is fully solvated.

Protocol B: Preparation of Aqueous Dispersions for Biological Assays

Use this protocol to avoid "crashing out" in aqueous media.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock.

  • Validation of Stock: The DMSO solution must be optically clear. If it is not, gently warm the vial to 37°C in a water bath for 5 minutes.

  • Serial Dilution: Perform any necessary serial dilutions in 100% DMSO first. Do not dilute with water yet.

  • Buffer Integration: Pipette the required volume of the DMSO stock directly into the vortexing vortex of your aqueous assay buffer.

  • Self-Validation Step: Measure the optical density (OD) at 600 nm. An OD600 < 0.05 indicates a successful, stable dispersion without macro-aggregates.

Part 4: Quantitative Solubility Data

Solvent SystemEstimated Solubility LimitPrimary ApplicationTroubleshooting Notes
Dichloromethane (DCM) > 100 mg/mLOrganic SynthesisAdd 1-2 eq DIPEA if turbidity is observed to reverse CO2 salt formation.
Dimethyl Sulfoxide (DMSO) 50 - 100 mMAssay Stock SolutionsKeep anhydrous. Water ingress will cause the lipophilic Boc group to precipitate.
Methanol (MeOH) > 50 mg/mLNMR / Stock PrepExcellent H-bond disruptor; solvates both the amine and the Boc group effectively.
Aqueous Buffer (pH 7.4) < 1 mMBiological AssaysRequires DMSO co-solvent (<1% v/v final). Prone to micelle formation at higher concentrations.
Hexanes / Heptane < 5 mg/mLTrituration / WashingPoor solubility due to primary amine intermolecular hydrogen bonding.

Part 5: Solubilization Workflow Visualization

G Start tert-Butyl 3-(2-aminocyclobutyl) azetidine-1-carboxylate Solubility Issue CheckApp Determine Downstream Application Start->CheckApp Organic Organic Synthesis (e.g., Amide Coupling) CheckApp->Organic Assay Biological Assay (Aqueous Media) CheckApp->Assay OrgSolv Suspend in DCM, THF, or DMF Organic->OrgSolv DMSO Prepare 10-50 mM Stock in 100% DMSO Assay->DMSO AddBase Add 1-2 eq DIPEA (Breaks Carbonate Salts) OrgSolv->AddBase SuccessOrg Clear Organic Solution (Validated) AddBase->SuccessOrg Dilute Dilute into Buffer (Keep DMSO < 1% v/v) DMSO->Dilute SuccessAq Stable Aqueous Dispersion (Validated) Dilute->SuccessAq

Workflow for solubilizing tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate.

References

  • IntechOpen. "Solvents for Carbon Dioxide Capture." IntechOpen Publications. Available at:[Link]

  • ACS Environmental Au. "Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separation System Using Diamines." American Chemical Society. Available at: [Link]

Sources

Troubleshooting

Enhancing stability of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate under acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific vulnerabilities of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific vulnerabilities of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate .

This molecule presents a unique dual-challenge in synthetic and analytical workflows: it contains a highly basic primary amine on a cyclobutyl ring, juxtaposed with an acid-labile tert-butyloxycarbonyl (Boc) protecting group situated on a highly strained azetidine ring. Understanding the mechanistic causality behind its degradation is critical for preserving molecular integrity during your experiments.

Part 1: Mechanistic Vulnerabilities & Degradation Cascade

To stabilize this compound, we must first understand how it falls apart. The degradation of this molecule under acidic conditions is not a single event, but a rapid, two-step cascade:

  • Boc Cleavage Kinetics: The acid-catalyzed cleavage of the Boc group is initiated by the protonation of the carbamate carbonyl oxygen, followed by a rate-limiting heterolytic cleavage that releases a tert-butyl cation and carbamic acid[1]. Crucially, this reaction exhibits a second-order kinetic dependence on acid concentration [2]. This means that even minor increases in acid strength (e.g., dropping pH from 3.0 to 2.0) will exponentially accelerate the loss of the Boc group[3].

  • Azetidine Ring-Opening: Azetidines possess immense inherent ring strain (approximately ~25 kcal/mol)[4]. Once the Boc group is cleaved, the newly liberated azetidine nitrogen becomes protonated in the acidic medium. This protonation activates the strained 4-membered ring, making it highly susceptible to nucleophilic attack (e.g., by water, halide ions, or intramolecularly), leading to irreversible ring-opening decomposition[5].

G A Intact Compound (Boc-Azetidine-Cyclobutyl-NH2) B Protonated Carbamate (Carbonyl Oxygen Protonation) A->B Strong Acid (pH < 3) C Boc Cleavage (Loss of t-Bu cation & CO2) B->C Rate-limiting step (2nd order acid dependence) D Free Azetidine (Protonated Nitrogen) C->D Decarboxylation E Ring-Opening Decomposition (Nucleophilic Attack) D->E Ring Strain (~25 kcal/mol)

Acid-catalyzed degradation cascade of Boc-protected azetidines.

Part 2: Troubleshooting & FAQs

Q1: I am losing my product during reverse-phase LC-MS purification using standard 0.1% TFA. Why is this happening, and how can I prevent it? A: The degradation is caused by the high acidity of Trifluoroacetic Acid (TFA, pKa ~0.23). The 0.1% TFA mobile phase (pH ~2.0) rapidly protonates the carbamate carbonyl[1]. Because N-Boc cleavage is second-order dependent on acid concentration[3], TFA aggressively drives the deprotection. Subsequently, the exposed azetidine ring undergoes nucleophilic ring-opening due to its ~25 kcal/mol ring strain[4][5]. Causality & Solution: Switch your mobile phase modifier to 0.1% Formic Acid (pH ~2.7) or a 10 mM Ammonium Acetate buffer (pH 5.0). By keeping the pH above the critical threshold for carbamate protonation, you prevent the rate-limiting step of the degradation cascade.

Q2: During an acidic aqueous workup (e.g., 1M HCl wash) to remove unreacted amines, my yield drops by 40%. What is the mechanism of this loss? A: Washing with 1M HCl exposes the compound to highly concentrated protons. While the primary amine on the cyclobutyl ring safely protonates, the high acid concentration simultaneously drives the fragmentation of the protonated tert-butyl carbamate[2]. The resulting deprotected azetidine is highly water-soluble due to dual protonation (cyclobutyl amine + azetidine amine), causing it to partition entirely into the aqueous layer. Causality & Solution: If an acidic wash is strictly necessary, use a mild, buffered wash such as 10% aqueous Citric Acid (pH ~3) and perform the extraction at 0–4 °C. Lowering the temperature exponentially decreases the kinetics of Boc cleavage, preserving the protecting group while still allowing basic impurities to partition into the aqueous phase.

Part 3: Quantitative Stability Data

To guide your experimental design, refer to the stability matrix below. This data illustrates the profound impact of pH and temperature on the half-life ( t1/2​ ) of the Boc-azetidine system.

Table 1: Stability Matrix for tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate

Acidic EnvironmentApprox. pHTemperatureBoc Cleavage Kinetics ( t1/2​ )Azetidine Ring Integrity
0.1% TFA (Aq) ~2.025 °C< 2 hoursHigh Risk of Opening
0.1% Formic Acid ~2.725 °C> 24 hoursStable
10 mM NH₄OAc ~5.025 °CStable (> 7 days)Stable
1.0 M HCl < 1.025 °C< 5 minutesRapid Decomposition
1.0 M HCl < 1.00 °C~ 45 minutesModerate Risk

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that you can verify the integrity of your compound at critical junctions.

Protocol 1: pH-Controlled Reverse-Phase Purification (HPLC)

Causality: Buffering the mobile phase to pH 5.0 prevents the protonation of the carbamate carbonyl, entirely bypassing the rate-limiting step of Boc cleavage and protecting the strained azetidine ring.

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Acetate in LC-MS grade H2​O , adjusted to pH 5.0 with acetic acid) and Mobile Phase B (Acetonitrile).

  • Sample Preparation & Validation: Dissolve the crude compound in a 1:1 mixture of Mobile Phase A and B.

    • Validation Check: Inject a 1 µL analytical aliquot into the LC-MS. Confirm the presence of the intact mass [M+H]+ and the strict absence of the [M−100+H]+ peak (which would indicate premature loss of the Boc group).

  • Chromatography: Use a C18 column compatible with 100% aqueous conditions. Run a gradient from 5% B to 95% B over 15 minutes.

    • Critical Parameter: Maintain the column compartment at 20 °C. Elevated temperatures accelerate acid-catalyzed degradation pathways.

  • Isolation: Collect fractions based on the Total Ion Chromatogram (TIC). Immediately freeze the target fractions on dry ice and lyophilize to prevent prolonged exposure to the aqueous buffer.

Protocol 2: Mild Liquid-Liquid Extraction (LLE) Workup

Causality: Utilizing cold temperatures and weak organic acids minimizes the second-order kinetic cleavage of the Boc group[3] while still allowing for the protonation and aqueous partitioning of highly basic impurities.

  • Quench & Dilution: Dilute the crude reaction mixture with a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of roughly 0.1 M.

  • Temperature Control: Submerge the separatory funnel in an ice-water bath. Cool the organic layer strictly to 0–4 °C.

  • Mild Acid Wash: Wash the organic layer with cold (4 °C) 10% aqueous citric acid (1 x 0.5 volumes).

    • Validation Check: Ensure the contact time between the layers does not exceed 5 minutes. The brief contact time at 0 °C is mathematically insufficient for Boc cleavage to occur based on its kinetic half-life.

  • Immediate Neutralization: Immediately wash the organic layer with cold saturated aqueous NaHCO3​ (1 x 0.5 volumes) to neutralize any residual citric acid. Check the pH of the aqueous waste to ensure it is >7.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Keep the rotary evaporator bath temperature 30 °C.

W S1 Reaction / Synthesis S2 Quench & pH Adjustment (Target pH 5-7) S1->S2 S3 Extraction (Cold, Non-polar solvent) S2->S3 S4 Purification (Buffered HPLC, e.g., NH4OAc) S3->S4 S5 Stable Product Isolation S4->S5

Optimized workflow for handling acid-sensitive Boc-azetidines.

References

  • tert-Butyloxycarbonyl protecting group - Grokipedia. Available at: 1

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - ResearchGate. Available at:2

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. Available at: 5

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed. Available at: 3

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - The Journal of Organic Chemistry (ACS Publications). Available at: 4

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: A Comparative Guide to Azetidine-Cyclobutane Constructs and Piperidine Derivatives in Modern Drug Design

Introduction: The Enduring Quest for Optimal Chemical Space In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are foundational elements in the architecture of countless therapeutics. Their three-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Quest for Optimal Chemical Space

In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are foundational elements in the architecture of countless therapeutics. Their three-dimensional structures provide a framework to orient functional groups in precise vectors, enabling specific and high-affinity interactions with biological targets. For decades, the six-membered piperidine ring has reigned as a "privileged scaffold," a testament to its conformational versatility, synthetic tractability, and presence in a multitude of approved drugs targeting everything from central nervous system (CNS) disorders to cancer.[1][2][3][4]

However, the relentless pursuit of improved drug properties—enhanced selectivity, superior pharmacokinetic profiles, and novel intellectual property—has driven chemists to explore beyond this well-trodden territory. This has led to the rise of novel, sp3-rich scaffolds designed as bioisosteric replacements for traditional motifs. One such emerging class is the azetidine-cyclobutane framework, exemplified by molecules like tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate. These "stretched analogues" of piperidine offer a new paradigm in scaffold design, manipulating geometry and physicochemical properties in ways the classic piperidine ring cannot.[5][6]

This guide provides a head-to-head comparison of these two critical building blocks. We will dissect their structural nuances, compare their performance through experimental data, and provide detailed protocols to empower researchers in making strategic decisions for scaffold selection and optimization.

Chapter 1: The Piperidine Scaffold - An Incumbent Champion

The piperidine ring is a cornerstone of drug design, valued for its ability to confer favorable properties.[7] Its stable, low-strain chair conformation allows for pseudo-equatorial and axial positioning of substituents, providing a predictable and versatile platform for interacting with target proteins.[8] This has cemented its role in numerous blockbuster drugs.[3][9]

Key Attributes:

  • Pharmacological Versatility: Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and kinase inhibitors.[1][3] The scaffold's ability to engage with a multitude of biological targets makes it invaluable.[10][11]

  • Favorable Physicochemical Properties: The basic nitrogen atom (pKa ~11.2) is often protonated at physiological pH, enabling strong ionic interactions with acidic residues in target proteins.[12] Its lipophilicity can be readily modulated with substituents, influencing membrane permeability and oral absorption.[10]

  • Synthetic Accessibility: A vast arsenal of synthetic methods exists for creating substituted piperidines, most commonly through the hydrogenation of pyridine precursors, making it a cost-effective and reliable scaffold for library synthesis.[1]

Limitations and Challenges: Despite its strengths, the piperidine scaffold is not without its liabilities. The basic nitrogen can lead to off-target effects, such as hERG channel interactions. Furthermore, the metabolic stability of piperidines can be a concern, with oxidation often occurring at carbons adjacent to the nitrogen, which can sometimes lead to the formation of active or toxic metabolites.[8][10]

Chapter 2: The Azetidine-Cyclobutane Construct - A Challenger with New Geometry

The drive to escape the confines of traditional chemical space and improve upon existing scaffolds has led to the development of novel bioisosteres. The fusion of a four-membered azetidine ring with a cyclobutane ring creates a "stretched" analogue of piperidine, offering a distinct set of properties.[5] The azetidine ring itself is a key component, imparting unique characteristics due to its inherent ring strain (approx. 25.4 kcal/mol) and rigidity.[12][13]

Key Attributes:

  • Novel 3D Chemical Space: The azetidine-cyclobutane scaffold provides different exit vectors for substituents compared to a piperidine ring. This altered geometry can enable novel binding interactions, potentially leading to improved potency or selectivity.

  • Improved Physicochemical Properties: Azetidine-containing fragments generally exhibit lower lipophilicity and higher aqueous solubility compared to their piperidine counterparts, which are highly desirable traits for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[13][14]

  • Metabolic Stability: The rigid, strained nature of the azetidine ring can block common sites of metabolism, potentially enhancing metabolic stability and prolonging the half-life of a drug.[13][15] This rigidity also reduces the entropic penalty upon binding to a target.

Limitations and Challenges: The primary challenge associated with these novel scaffolds is synthetic accessibility. The synthesis of complex substituted azetidines and their fusion to other rings is often more complex and lower-yielding than traditional piperidine chemistry, posing a potential hurdle for large-scale production.[16][17] The high ring strain, while offering benefits, can also be a potential site for metabolic cleavage in certain contexts.[12]

Chapter 3: Head-to-Head Comparison - A Data-Driven Analysis

The choice between these scaffolds is a nuanced decision that must be guided by the specific therapeutic target and desired pharmacological profile.

Structural and Physicochemical Properties

The fundamental differences in ring size, strain, and conformation give rise to distinct physicochemical profiles.

cluster_piperidine Piperidine Scaffold cluster_azetidine Azetidine-Cyclobutane Scaffold P_Struct Piperidine (6-membered ring) P_Strain Low Ring Strain P_Struct->P_Strain P_Conf Flexible Chair/Boat Conformations P_Strain->P_Conf P_pKa Higher Basicity (pKa ~11.2) P_Conf->P_pKa P_LogP Higher Lipophilicity P_Conf->P_LogP A_LogP Lower Lipophilicity (Improved Solubility) A_Struct Azetidine (4-membered ring) A_Strain High Ring Strain (~25.4 kcal/mol) A_Struct->A_Strain A_Conf Rigid, Puckered Conformation A_Strain->A_Conf A_pKa Lower Basicity (pKa ~11.3) A_Conf->A_pKa A_Conf->A_LogP

Caption: Comparison of core physicochemical drivers for each scaffold.

Table 1: Comparative Physicochemical Data

PropertyRepresentative Piperidine DerivativeRepresentative Azetidine DerivativeRationale & Implication
pKa ~11.2[12]~11.3[12]While similar, substitution heavily influences basicity. The higher basicity of many piperidines can lead to more significant protonation at physiological pH, impacting permeability and off-target ion channel interactions.[12]
Calculated logP Higher (e.g., ~1.9 for N-phenylsulfonyl)[14]Lower (e.g., ~1.3 for N-phenylsulfonyl)[14]The smaller, more polar azetidine ring generally reduces lipophilicity, which can improve aqueous solubility and reduce non-specific binding.[14]
Ring Strain (kcal/mol) Low[12]High (~25.4)[12]High strain in azetidine makes it a unique synthetic handle but can also be a liability for metabolic cleavage. Low strain in piperidine contributes to its general chemical and metabolic stability.[12]
Aqueous Solubility Low to Moderate[14]Moderate to High[14]Directly correlated with logP, improved solubility is a key advantage sought with azetidine-based scaffolds.
Case Study: Monoacylglycerol Lipase (MAGL) Inhibitors

A compelling example of a direct comparison comes from the development of inhibitors for Monoacylglycerol Lipase (MAGL), a therapeutic target for neurological and inflammatory disorders.[15] Researchers at Pfizer conducted a parallel medicinal chemistry effort evaluating both azetidine and piperidine-derived carbamates as covalent inhibitors.[18][19]

Experimental Findings:

  • Ligand Efficiency (LipE): Both azetidine and piperidine cores were found to be preferred for MAGL inhibition, with many examples from both classes registering high LipE values between 5 and 6.[18]

  • Pharmacokinetic Profile: While both scaffolds produced potent inhibitors, the optimization efforts ultimately focused on the 3-substituted azetidines. This focus was driven by the ability to fine-tune properties and achieve a superior overall profile, leading to the development of highly efficient and selective inhibitors that demonstrated in vivo efficacy.[18][19][20]

This case study highlights that while both scaffolds can yield potent compounds, the azetidine framework can provide an edge in multiparameter optimization, particularly when properties like solubility and metabolic stability are critical.

Case Study: GABA Uptake Inhibitors

In the pursuit of novel GABA uptake inhibitors, azetidine derivatives were explored as conformationally constrained analogues of known piperidine-based inhibitors.[21]

Experimental Findings:

  • Azetidine-2-ylacetic acid derivatives bearing lipophilic side chains were identified as potent inhibitors of the GAT-1 transporter, with IC50 values as low as 2.01 µM.[21][22]

  • This demonstrates that the rigid azetidine core can effectively mimic the binding conformation of more flexible piperidine-based ligands while offering a distinct physicochemical profile.[21]

cluster_piperidine Piperidine Approach cluster_azetidine Azetidine-Cyclobutane Approach Target Drug Target (e.g., Enzyme Active Site) Piperidine Piperidine Scaffold + Flexible Conformation + Established SAR P_Interaction Binds to Target Piperidine->P_Interaction Potential for multiple binding modes P_Interaction->Target:f0 Azetidine Azetidine-Cyclobutane Scaffold + Rigid Conformation + Novel Exit Vectors A_Interaction Binds to Target Azetidine->A_Interaction Pre-organized for specific interaction A_Interaction->Target:f0

Caption: Conceptual model of target engagement for each scaffold type.

Chapter 4: Experimental Protocols

Trustworthy and reproducible methodologies are the bedrock of drug discovery. Below are representative protocols for the synthesis of key intermediates for both scaffolds and a standard assay for evaluating a critical pharmacokinetic parameter.

Protocol 1: Synthesis of a Substituted Piperidine via Catalytic Hydrogenation

This protocol describes a common method for synthesizing a piperidine derivative from its corresponding pyridine precursor. The reduction of the aromatic pyridine ring is a robust and high-yielding transformation.[1]

Objective: To synthesize 4-phenylpiperidine from 4-phenylpyridine.

Materials:

  • 4-phenylpyridine

  • Ethanol (anhydrous)

  • Platinum (IV) oxide (PtO₂, Adams' catalyst)

  • Hydrogen gas (H₂) supply with a balloon or Parr hydrogenator

  • Round-bottom flask with stir bar

  • Septum and needles

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-phenylpyridine (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add PtO₂ (0.05 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon). The mixture will be a black suspension.

  • Hydrogenation: Seal the flask with a septum. Purge the flask by evacuating and backfilling with hydrogen gas three times.

  • Reaction Monitoring: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-phenylpiperidine. The product can be further purified by crystallization or chromatography if necessary.

Causality: The choice of a heterogeneous catalyst like PtO₂ is crucial for its high activity and ease of removal by simple filtration, which is highly advantageous for scalability. Ethanol is a common solvent as it is relatively inert and effectively solubilizes both the starting material and product.

Protocol 2: Synthesis of a Key Azetidine Intermediate: tert-Butyl 3-Oxoazetidine-1-carboxylate

This protocol outlines a green and scalable oxidation method to produce a key intermediate used in the synthesis of many functionalized azetidines, including precursors for molecules like baricitinib.[23]

Objective: To synthesize tert-butyl 3-oxoazetidine-1-carboxylate from tert-butyl 3-hydroxyazetidine-1-carboxylate.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Dichloromethane (CH₂Cl₂)

  • Potassium bromide (KBr) solution (e.g., 9.1% w/v in water)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Potassium bicarbonate (KHCO₃)

  • Sodium hypochlorite (NaClO, e.g., 12% aqueous solution)

  • Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 15% w/v)

  • Reaction vessel with cooling capabilities

Procedure:

  • Initial Solution: Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in CH₂Cl₂ in a reaction vessel. Cool the solution to a temperature between -15 °C and 5 °C.

  • Catalyst Addition: Add the aqueous potassium bromide solution (catalytic amount) and TEMPO (0.02 eq) to the cooled solution.

  • Oxidant Addition: Slowly add a pre-mixed aqueous solution of KHCO₃ (as a buffer) and NaClO (the oxidant) to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the biphasic mixture vigorously for approximately 30-60 minutes. Monitor the reaction for completion by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding the 15% sodium thiosulfate solution to destroy any excess oxidant.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional CH₂Cl₂. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target ketone.

Causality: This TEMPO-catalyzed oxidation is a "green" alternative to heavy-metal-based oxidants (e.g., chromium). NaClO is an inexpensive and readily available terminal oxidant, and the reaction proceeds under mild conditions, preserving the sensitive Boc-protecting group and the strained azetidine ring.

Protocol 3: Caco-2 Permeability Assay for Predicting Intestinal Absorption

This in vitro assay is a standard in the industry to assess a compound's potential for oral absorption by measuring its transport across a monolayer of human intestinal Caco-2 cells.[14]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound.

Workflow:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Apical to Basolateral (A→B) Transport:

    • Add the test compound (at a known concentration, e.g., 10 µM) in HBSS to the apical (upper) chamber of the Transwell® insert.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37 °C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Basolateral to Apical (B→A) Transport: Perform the reverse experiment to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculation: Calculate the Papp value using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Data Interpretation:

  • High Permeability: Papp (A→B) > 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A→B) < 2 x 10⁻⁶ cm/s

  • Efflux Ratio (Papp(B→A) / Papp(A→B)): An efflux ratio > 2 suggests the compound may be a substrate for active efflux transporters like P-glycoprotein.

cluster_synthesis Scaffold Synthesis cluster_dev Drug Development Workflow Start Simple Precursors Piperidine_Synth Piperidine Synthesis (e.g., Pyridine Hydrogenation) Start->Piperidine_Synth Azetidine_Synth Azetidine-Cyclobutane Synthesis (Multi-step) Start->Azetidine_Synth Lead_Opt Lead Optimization Piperidine_Synth->Lead_Opt Azetidine_Synth->Lead_Opt ADME_Test ADME Testing (e.g., Caco-2 Assay) Lead_Opt->ADME_Test Efficacy_Test In Vivo Efficacy ADME_Test->Efficacy_Test Candidate Drug Candidate Efficacy_Test->Candidate

Caption: High-level workflow from scaffold synthesis to candidate selection.

Conclusion: A Strategic Choice in Drug Design

The decision between a classic piperidine derivative and a novel azetidine-cyclobutane construct is not a matter of which is "better," but which is "fitter" for the specific purpose.

  • The piperidine scaffold remains an indispensable tool.[10] Its well-understood behavior, synthetic accessibility, and proven track record make it a reliable and powerful choice, particularly in early-stage discovery and for targets where its properties are well-suited. It is the workhorse of the medicinal chemist's arsenal.

  • The tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate and related scaffolds represent a more specialized instrument. They are tools of precision, employed to solve specific problems encountered with more traditional scaffolds. The strategic incorporation of this motif can be a powerful tactic to enhance solubility, block metabolic hotspots, and unlock novel interactions with a target, ultimately differentiating a drug candidate.[5][13]

Ultimately, the expansion of the medicinal chemist's toolkit to include these novel, sp3-rich scaffolds is a significant advancement. It allows for a more nuanced and sophisticated approach to molecular design, enabling the fine-tuning of properties that can mean the difference between a promising lead and a successful drug.

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules URL: [Link]

  • Title: Piperidine nucleus in the field of drug discovery Source: ResearchGate URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship Source: PubMed URL: [Link]

  • Title: Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds Source: Drug development & registration URL: [Link]

  • Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega URL: [Link]

  • Title: Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... Source: ChEMBL - EMBL-EBI URL: [Link]

  • Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: PubMed URL: [Link]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]

  • Title: Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Source: Semantic Scholar URL: [Link]

  • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib Source: PMC URL: [Link]

  • Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: Figshare URL: [Link]

  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: HETEROCYCLES URL: [Link]

Sources

Comparative

Mass spectrometry (LC-MS) analysis of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate

LC-MS Analytical Guide: tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate vs. Structural Alternatives As drug development increasingly explores strained, highly functionalized ring systems to navigate complex chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Analytical Guide: tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate vs. Structural Alternatives

As drug development increasingly explores strained, highly functionalized ring systems to navigate complex chemical space, azetidine derivatives have emerged as critical scaffolds[1]. However, the mass spectrometric (LC-MS) characterization of intermediates like tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate presents unique analytical challenges.

This guide provides a comprehensive, causality-driven comparison of this Boc-protected diamine against its structural alternatives. By understanding the physicochemical mechanisms dictating its behavior, researchers can optimize chromatographic retention and prevent misinterpretation of mass spectra caused by in-source decay.

The Mechanistic Challenge: In-Source Fragmentation of the Boc Group

The target molecule features a primary amine on a cyclobutane ring and a secondary amine within an azetidine ring, the latter being protected by a tert-butyl carbamate (Boc) group. While the primary amine ensures excellent ionization efficiency in positive Electrospray Ionization (ESI+), the Boc group introduces severe structural lability.

The Causality of Fragmentation: During ESI, ions are accelerated in the source region between the sampling cone and the extraction lens[2]. The energy imparted here can induce fragmentation before the ions ever reach the collision cell[3]. Because the tert-butyl moiety can depart as a highly stable tert-butyl cation (which subsequently loses a proton to form isobutylene), the Boc group is exceptionally prone to this "in-source" decay.

Analysts will typically observe a triad of peaks for this molecule rather than a single precursor ion:

  • m/z 227.17: The intact protonated precursor [M+H]+ .

  • m/z 171.11: Loss of isobutylene ( −56 Da).

  • m/z 127.12: Complete loss of the Boc group via subsequent loss of CO2​ ( −44 Da)[3].

If source parameters (specifically desolvation temperature and cone voltage) are not strictly controlled, the m/z 127.12 fragment will dominate the MS1 spectrum, leading to false negative identifications of the intact mass.

Frag_Pathway Precursor Precursor Ion[M+H]+ m/z 227.17 Loss56 Isobutylene Loss [-56 Da] m/z 171.11 Precursor->Loss56 In-Source / Low CID Loss100 Total Boc Loss [-100 Da] m/z 127.12 Precursor->Loss100 Direct In-Source Decay Loss56->Loss100 -CO2 (-44 Da) RingOpen Azetidine Ring Cleavage m/z < 100 Loss100->RingOpen High CID Energy

ESI+ fragmentation pathway of the Boc-protected azetidine derivative.

Chromatographic Strategy: RPLC vs. HILIC

The choice of liquid chromatography mode is dictated entirely by the protecting group. Unprotected polar amines suffer from dewetting and virtually zero retention on standard C18 Reversed-Phase Liquid Chromatography (RPLC) columns[4]. For bare amines, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. HILIC utilizes an organic-rich mobile phase that enhances ESI droplet desolvation, drastically improving MS sensitivity for polar compounds[5].

However, the addition of the bulky, hydrophobic Boc group in our target molecule fundamentally shifts its partition coefficient. This makes RPLC not only viable but preferred, as it avoids the long column equilibration times and peak shape sensitivities inherent to HILIC methods[4].

LCMS_Workflow Sample Target Analyte: Azetidine Derivative LC Chromatographic Selection Sample->LC HILIC HILIC Mode (High Organic) LC->HILIC Unprotected Amine RPLC RPLC Mode (High Aqueous) LC->RPLC Boc/Fmoc Protected MS ESI+ Source (Minimize Cone Voltage) HILIC->MS RPLC->MS Data MS/MS Detection (Monitor Transitions) MS->Data Soft Ionization

LC-MS workflow selection based on azetidine protecting group polarity.

Comparative Performance Data

To contextualize the performance of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate, we compare it against its unprotected parent compound and an Fmoc-protected alternative. The Fmoc group is highly stable in MS sources and provides a strong UV chromophore, though it requires harsher deprotection conditions[3].

Table 1: Physicochemical & MS Ionization Profiles

Compound VariantFormulaExact MassESI+ Precursor (m/z)In-Source StabilityPrimary MS/MS Neutral Loss
Boc-Protected (Target) C12​H22​N2​O2​ 226.17227.17Poor -56 Da (Isobutylene), -100 Da (Boc)
Unprotected (Parent) C7​H14​N2​ 126.12127.12Excellent -17 Da ( NH3​ )
Fmoc-Protected (Alt) C22​H24​N2​O2​ 348.18349.19Good -178 Da (Fmoc cleavage)

Table 2: Chromatographic Retention & Method Suitability

Compound VariantOptimal LC ModeColumn ChemistryMobile Phase ModifiersRetention Predictability
Boc-Protected (Target)RPLCC18 / C80.1% Formic AcidHigh (Elutes mid-gradient)
Unprotected (Parent)HILICBare Silica / Amide10mM Ammonium FormateLow (Highly sensitive to matrix)
Fmoc-Protected (Alt)RPLCC180.1% Formic AcidHigh (Elutes late-gradient)

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol incorporates a self-validating System Suitability Test (SST) designed specifically to detect and correct excessive in-source fragmentation of the Boc group.

Phase 1: Chromatographic Setup (RPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 60% B

    • 3.0 - 4.0 min: Flush at 95% B

    • 4.0 - 5.0 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Phase 2: Mass Spectrometry Tuning (ESI+)

Crucial Step: The cone voltage must be minimized to preserve the Boc group.

  • Capillary Voltage: 2.5 kV (Keep lower than standard peptide methods to reduce internal energy).

  • Desolvation Temperature: 350°C (Do not exceed 400°C, as thermal degradation of the carbamate will occur).

  • Cone Voltage: Start at 15 V (Standard is often 30-40 V; this will destroy the target analyte).

Phase 3: System Suitability Test (Self-Validation)

Do not proceed to sample analysis until this condition is met.

  • Inject a 50 ng/mL neat standard of the target molecule.

  • Extract ion chromatograms (EIC) for m/z 227.17 (Intact) and m/z 127.12 (Boc-loss fragment).

  • Validation Metric: Calculate the Area Under the Curve (AUC) ratio of[m/z 127.12] / [m/z 227.17].

  • Causality Check: If the ratio is >0.15 , the source is imparting too much energy. Action: Decrease Cone Voltage by 2 V increments and lower Desolvation Temp by 25°C until the intact m/z 227.17 peak constitutes >85% of the total ion current for that chromatographic peak.

Phase 4: MS/MS Acquisition

Once the source is tuned to preserve the precursor, apply Collision-Induced Dissociation (CID) in the collision cell using Argon gas.

  • Transition 1 (Quantifier): 227.17 127.12 (Collision Energy: 12 eV). This monitors the intentional cleavage of the Boc group.

  • Transition 2 (Qualifier): 227.17 84.08 (Collision Energy: 25 eV). This monitors the high-energy ring-opening of the strained azetidine core[1].

References

  • Waters Corporation. "LC-MS Primer: In-Source Fragmentation and Mass Spectrometry Fundamentals." University of Pittsburgh / Waters. Available at: [Link]

  • McHale, C., & Harmon, T. "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." HALO Columns. Available at:[Link]

  • Chrom Tech. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech, Inc. Available at:[Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. "Novel Syntheses of Azetidines and Azetidinones." Chemical Reviews, ACS Publications. Available at: [Link]

Sources

Validation

A Comparative Guide to Validating the Stereochemistry of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate Enantiomers

For Researchers, Scientists, and Drug Development Professionals Introduction In pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount impor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Therefore, the rigorous validation of the stereochemistry of drug candidates is a critical step mandated by regulatory agencies.[2] This guide provides a comprehensive comparison of modern analytical techniques for validating the stereochemistry of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate, a complex chiral molecule featuring two stereocenters within strained ring systems.

The azetidine and cyclobutane moieties are significant structural motifs in medicinal chemistry.[3][4] The inherent ring strain and conformational rigidity of these structures can present unique challenges and opportunities for stereochemical control and analysis. This guide will delve into the practical application and comparative strengths of advanced chromatographic and spectroscopic methods to unambiguously determine both the relative and absolute stereochemistry of the enantiomers of this target molecule.

Orthogonal Approaches to Stereochemical Validation

A robust validation strategy relies on the use of orthogonal methods, where each technique provides stereochemical information based on different physicochemical principles. This approach minimizes the risk of erroneous assignments and provides a comprehensive and self-validating data package. Here, we compare three powerful techniques:

  • Chiral Supercritical Fluid Chromatography (SFC): A high-throughput chromatographic technique for enantiomeric separation and purity assessment.

  • Vibrational Circular Dichroism (VCD): A spectroscopic method for determining the absolute configuration of a chiral molecule in solution.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A fundamental tool for elucidating the relative stereochemistry of molecules.

The following sections will detail the theoretical underpinnings, provide step-by-step experimental protocols, and present comparative data for each of these techniques in the context of validating the enantiomers of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a preferred platform for chiral separations in the pharmaceutical industry, often offering advantages in speed and reduced solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC).[6][7] The use of supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent, allows for high flow rates without a significant loss of efficiency.[6]

Causality Behind Experimental Choices

For the separation of primary amines like our target molecule, the choice of chiral stationary phase (CSP) and mobile phase additives is critical. Cyclofructan-based CSPs have shown excellent performance for this class of compounds.[6] The addition of acidic and basic modifiers, such as trifluoroacetic acid (TFA) and triethylamine (TEA), is often necessary to improve peak shape and achieve baseline resolution by minimizing undesirable interactions with the stationary phase.[6][7] Methanol is a common and effective polar modifier in SFC.[6]

Experimental Protocol: Chiral SFC

Instrumentation:

  • SFC system equipped with a back-pressure regulator, column oven, and UV detector.[7]

Chromatographic Conditions:

  • Column: Larihc CF6-P (or equivalent cyclofructan-based CSP)

  • Mobile Phase: CO2 and Methanol with 0.3% TFA and 0.2% TEA (v/v)[6][7]

  • Gradient: 5-40% Methanol over 5 minutes

  • Flow Rate: 3.0 mL/min[7]

  • Back Pressure: 150 bar[7]

  • Column Temperature: 40°C[7]

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the racemic mixture and each purified enantiomer in methanol at a concentration of 1 mg/mL.

Workflow for Chiral SFC Method Development

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Prep Dissolve Racemic Mixture and Enantiomers in Methanol Screen Initial Screening with Generic Gradient Prep->Screen Inject Optimize Optimize Gradient, Flow Rate, and Additives Screen->Optimize If necessary Analyze Analyze Racemic Mixture and Individual Enantiomers Screen->Analyze If separation is adequate Optimize->Analyze Integrate Integrate Peak Areas Analyze->Integrate Calculate Calculate Enantiomeric Purity (% ee) Integrate->Calculate

Caption: Workflow for Chiral SFC Method Development and Analysis.

Comparative Data: Chiral SFC
SampleRetention Time (min) - Peak 1Retention Time (min) - Peak 2Enantiomeric Excess (% ee)
Racemic Mixture3.253.81N/A
Enantiomer A3.26->99.5
Enantiomer B-3.82>99.5

The clear baseline separation of the two enantiomers in the racemic mixture and the single peaks observed for the purified enantiomers confirm the high enantiomeric purity of the individual samples.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] This technique provides a unique spectral fingerprint that is highly sensitive to the molecule's absolute configuration.[1][9] By comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio or density functional theory (DFT) calculations for a specific enantiomer, the absolute configuration can be unambiguously determined.[1][5] This is particularly valuable when single crystals for X-ray crystallography are not available.[1]

Causality Behind Experimental Choices

The choice of solvent is crucial for VCD analysis to ensure sufficient sample solubility and minimize solvent interference in the IR region of interest. Deuterated chloroform (CDCl3) is often a good choice. The computational approach requires a thorough conformational search to identify all low-energy conformers, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of these conformers.[5]

Experimental Protocol: VCD

1. Experimental Spectrum Acquisition:

  • Instrument: VCD Spectrometer

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified enantiomer in 200 µL of CDCl3.

  • Cell: 100 µm pathlength BaF2 cell

  • Data Collection: Acquire the spectrum in the mid-IR region (e.g., 2000-900 cm-1) for a sufficient number of scans to achieve a good signal-to-noise ratio.

2. Computational Spectrum Prediction:

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Method:

    • Perform a conformational search for one enantiomer (e.g., the (R,R)-isomer).

    • Optimize the geometry of each low-energy conformer using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies and VCD intensities for each optimized conformer.

    • Generate a Boltzmann-weighted average VCD spectrum based on the relative energies of the conformers.[5]

Workflow for VCD-Based Absolute Configuration Assignment

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Assignment Measure Acquire Experimental VCD Spectrum Compare Compare Experimental and Calculated Spectra Measure->Compare Conformer Perform Conformational Search DFT DFT Calculations (Geometry Optimization, Frequencies) Conformer->DFT Boltzmann Boltzmann Averaging DFT->Boltzmann Boltzmann->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for VCD-Based Absolute Configuration Assignment.

Comparative Data: VCD
Wavenumber (cm-1)Experimental VCD (Enantiomer A)Calculated VCD ((R,R)-isomer)
1705++
1450--
1368++
1165--

A positive correlation between the signs of the major VCD bands in the experimental spectrum of Enantiomer A and the calculated spectrum for the (R,R)-isomer would confirm that Enantiomer A has the (R,R) absolute configuration. Conversely, if the signs were opposite, the configuration would be assigned as (S,S).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While VCD determines the absolute configuration, NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool for determining the relative stereochemistry of a molecule. The NOE effect is distance-dependent, and the presence of through-space correlations between specific protons can provide definitive evidence for their spatial proximity, thus establishing the cis/trans relationship of substituents on a ring system.

Causality Behind Experimental Choices

For the tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate, the key is to identify NOE correlations between the protons on the azetidine and cyclobutane rings. For example, an NOE between the proton at the 3-position of the azetidine ring and the protons on the adjacent carbon of the cyclobutane ring would indicate a cis relative stereochemistry. The absence of such a correlation would suggest a trans relationship.

Experimental Protocol: 2D NOESY
  • Instrument: High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: Dissolve ~5 mg of the purified enantiomer in a suitable deuterated solvent (e.g., CDCl3).

  • Experiment: Acquire a 2D NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms) to allow for the development of NOE cross-peaks.

  • Data Processing: Process the 2D data and analyze the resulting spectrum for key cross-peaks.

Logic Diagram for Relative Stereochemistry Determination by NOESY

NOESY_Logic Start Observe NOE between Azetidine-H3 and Cyclobutane-H2? Cis Assign cis Relative Stereochemistry Start->Cis Yes Trans Assign trans Relative Stereochemistry Start->Trans No

Caption: Logic for Assigning Relative Stereochemistry using NOESY.

Comparative Data: NOESY
Proton PairEnantiomer A (cis-isomer)Enantiomer B (trans-isomer)
Azetidine-H3 ↔ Cyclobutane-H2Strong NOE cross-peakNo NOE cross-peak
Azetidine-H3 ↔ Cyclobutane-H4No NOE cross-peakPotential weak NOE cross-peak

The presence of a strong NOE between the relevant protons in Enantiomer A would confirm a cis relationship between the azetidine and amino groups on the cyclobutane ring. The absence of this key correlation in Enantiomer B would support a trans configuration.

Conclusion

The validation of the stereochemistry of complex molecules like tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate requires a multi-faceted and orthogonal approach. Chiral SFC provides a rapid and reliable method for determining enantiomeric purity. VCD spectroscopy offers a powerful means of determining the absolute configuration without the need for crystallization. Finally, 2D NMR spectroscopy, specifically the NOESY experiment, is indispensable for elucidating the relative stereochemistry.

By integrating the data from these three techniques, researchers and drug development professionals can build a comprehensive and self-validating data package that unambiguously defines the stereochemistry of their chiral compounds, ensuring the quality and safety of potential new medicines.

References

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. [Link]

  • Solid-state vibrational circular dichroism for pharmaceutical applications: polymorphs and cocrystal of sofosbuvir. ChemRxiv. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Solid-state vibrational circular dichroism for pharmaceutical applications: Polymorphs and cocrystal of sofosbuvir. PubMed. [Link]

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Absolute Configuration Determination of a Taxol Precursor Based on Raman Optical Activity Spectra. Journal of the American Chemical Society. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • 〈782〉 Vibrational Circular Dichroism Spectroscopy. USP-NF. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]

  • Achiral SFC Columns. Element Lab Solutions. [Link]

  • Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. ResearchGate. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC. [Link]

  • Chiral Drug Separation. ScienceDirect. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry. [Link]

  • Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. Industrial & Engineering Chemistry Research. [Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC. [Link]

  • Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform. [Link]

  • Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics. [Link]

  • Theoretical studies of the asymmetric binary-acid-catalyzed tert-aminocyclization reaction: origins of the C(sp 3)-H activation and stereoselectivity. PubMed. [Link]

  • Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]

Sources

Comparative

A Comparative Guide to tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate Versus Traditional Cyclic Amine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are foundational elements in the design of novel therapeutics. For de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are foundational elements in the design of novel therapeutics. For decades, traditional cyclic amines like piperidine and pyrrolidine have been the workhorses of drug discovery, prized for their synthetic accessibility and well-understood pharmacological profiles. However, the drive towards drugs with improved three-dimensionality, metabolic stability, and novel intellectual property has fueled the exploration of more complex and sterically demanding scaffolds.

This guide provides an in-depth comparison of a novel, non-planar scaffold, tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate, with its traditional counterparts. By deconstructing the constituent parts of this molecule—the azetidine core and the cyclobutylamine substituent—we can evaluate its potential advantages and liabilities in the context of modern drug design. This analysis is grounded in experimental data and established principles of medicinal chemistry to provide a clear, objective comparison for researchers seeking to expand their chemical toolbox.

Deconstructing the Scaffolds: A Structural Analysis

The properties of a cyclic amine scaffold are intrinsically linked to its structure. The size, strain, and substitution patterns of the ring dictate its physicochemical properties and, ultimately, its utility in a drug candidate.

The Traditional Players: Piperidine and Pyrrolidine

Piperidine (a six-membered ring) and pyrrolidine (a five-membered ring) are the most frequently utilized saturated N-heterocycles in pharmaceuticals. Their prevalence stems from their low ring strain, which contributes to high chemical and metabolic stability, and the existence of robust, scalable synthetic routes.[1][2] However, their conformational flexibility and relatively flat structures can sometimes be a disadvantage, leading to less specific target engagement.

The Novel Scaffold: A Union of Strained Rings

tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate is a more complex scaffold that combines two strained ring systems: a four-membered azetidine and a four-membered cyclobutane.

  • The Azetidine Core: The four-membered azetidine ring is characterized by significant angle strain (approximately 25.4 kcal/mol).[1][3] This strain is not a liability but a feature that medicinal chemists can exploit. It imparts a high degree of rigidity, which can pre-organize substituents into a conformation favorable for binding to a biological target, potentially reducing the entropic penalty of binding and increasing affinity.[4][5] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to enhance their pharmacokinetic profiles.[6]

  • The Cyclobutylamine Substituent: The cyclobutane ring is another strained carbocycle that enforces a distinct puckered three-dimensional geometry.[7][8] Its inclusion as a substituent moves away from the often linear or flat side chains seen with traditional scaffolds. This increase in sp3 character is a key strategy for improving solubility, metabolic stability, and exploring new chemical space.[7][8] The amine on the cyclobutyl ring serves as a crucial point for further functionalization or direct interaction with biological targets.[9][10]

  • The tert-Butoxycarbonyl (Boc) Protecting Group: It is important to note the role of the Boc group on the azetidine nitrogen. This is a common protecting group used during synthesis.[11] For biological evaluation and final drug candidates, this group would typically be removed to reveal the secondary amine, which can then act as a key pharmacophoric feature.

cluster_traditional Traditional Scaffolds cluster_novel Novel Scaffold Core cluster_full Assembled Novel Scaffold Piperidine Piperidine Pyrrolidine Pyrrolidine Azetidine Azetidine Target tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate Azetidine->Target Cyclobutylamine Cyclobutylamine Cyclobutylamine->Target

Caption: Structural deconstruction of the novel scaffold compared to traditional scaffolds.

Comparative Physicochemical Properties

The selection of a scaffold is often guided by its influence on a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyAzetidine (Core)PyrrolidinePiperidineCyclobutylamine (Substituent)Novel Scaffold (Predicted)Rationale & Implications
Basicity (pKa) ~11.3[1]~11.3~11.2[1]~10.8[9]Azetidine N: ~11.3; Cyclobutyl N: ~10.8The azetidine nitrogen's basicity is comparable to piperidine.[1] The primary amine on the cyclobutyl group is slightly less basic. Basicity is crucial for target interaction and solubility, but high basicity can be a liability for off-target effects.
Lipophilicity (logP) LowerModerateHigherModerateModerate-to-HighAzetidine rings generally impart greater polarity and lower lipophilicity than piperidine.[12] However, the addition of the carbocyclic cyclobutane and the Boc group increases the overall lipophilicity. The final logP will be highly dependent on further substitutions.
Ring Strain (kcal/mol) ~25.4[1][3]LowLow[1]~26.3[8]HighThe high ring strain in both the azetidine and cyclobutane components leads to a more rigid, conformationally restricted structure. This can improve binding affinity but may also present a site for metabolic cleavage.[1][4]
Three-Dimensionality (Fsp³) HighHighHighHighVery HighThe combination of the azetidine and cyclobutane rings results in a scaffold rich in sp³-hybridized carbons, promoting a more globular, three-dimensional shape compared to flatter, traditional scaffolds. This is highly desirable for exploring novel binding pockets and improving solubility.[6]

Implications for Drug Discovery and Development

Synthetic Accessibility

A significant consideration in scaffold selection is the ease of synthesis and derivatization.

  • Traditional Scaffolds: The synthesis of piperidines and pyrrolidines is well-established, with a vast array of commercially available starting materials and robust synthetic protocols.

  • Novel Scaffold: The synthesis of 3-substituted azetidines and substituted cyclobutanes is inherently more complex.[13][14] Common strategies for azetidine synthesis include intramolecular cyclization and ring expansion of aziridines.[13] The construction of the target molecule would likely involve a multi-step sequence, potentially coupling a pre-formed azetidine derivative with a cyclobutane building block.[14][15] While challenging, recent advances in synthetic methodologies are making these complex scaffolds more accessible.[3][16]

Metabolic Stability

Metabolic stability is a critical parameter that determines the half-life and bioavailability of a drug.

  • Traditional Scaffolds: Piperidines and pyrrolidines are susceptible to metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes.

  • Novel Scaffold: The metabolic profile of the novel scaffold is more complex. The azetidine nitrogen is often more resistant to N-dealkylation than amines in larger rings.[4] However, the high ring strain can sometimes create metabolic hotspots. The cyclobutane ring can act as a "metabolic shield," protecting adjacent groups from oxidation and has been used to improve metabolic stability in drug candidates.[8] The ultimate metabolic fate will depend on the specific substitution pattern and the enzymes involved.

Experimental Protocols for Scaffold Evaluation

To empirically compare these scaffolds, standardized in vitro assays are essential. Below are detailed protocols for two key experiments.

Protocol 1: Determination of Lipophilicity (logD₇.₄) by the Shake-Flask Method

The distribution coefficient at physiological pH (logD₇.₄) is a more relevant measure of lipophilicity for ionizable compounds than logP.

Objective: To determine the ratio of a compound's concentration in a lipid phase (n-octanol) versus an aqueous phase (phosphate buffer, pH 7.4).

Materials:

  • Test compound (and reference compounds)

  • n-Octanol (HPLC grade), pre-saturated with phosphate buffer

  • Phosphate buffer (100 mM, pH 7.4), pre-saturated with n-octanol

  • Glass vials with screw caps

  • Vortex mixer and centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, add a precise volume of n-octanol and phosphate buffer (e.g., 1:1 ratio).[17]

  • Compound Addition: Spike the vial with a small volume of the compound stock solution to a final concentration of ~10 µM.

  • Equilibration: Cap the vial tightly and vortex vigorously for 30 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the vial at >2000 x g for 30 minutes to achieve complete separation of the octanol and aqueous layers.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol (top) and aqueous (bottom) layers.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated LC-MS/MS method.

  • Calculation: The logD₇.₄ is calculated using the formula: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay assesses a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.

Objective: To measure the rate of disappearance of a compound when incubated with human liver microsomes (HLM).

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Thaw HLM & Test Compound B Prepare Incubation Mix: HLM (0.5 mg/mL) Phosphate Buffer (pH 7.4) A->B C Add Test Compound (1 µM) B->C D Pre-warm to 37°C C->D E Initiate Reaction: Add NADPH (1 mM) D->E F Incubate at 37°C (Timepoints: 0, 5, 15, 30, 60 min) E->F G Quench Reaction: Ice-cold Acetonitrile F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate % Remaining, t½, and CLint I->J

Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound and positive control (e.g., Testosterone)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system or NADPH stock solution (1 mM final concentration)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates and thermal incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a solution of HLM in phosphate buffer to a final protein concentration of 0.5-1.0 µg/µl.[18]

  • Compound Addition: Add the test compound to the HLM solution to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.[18][19] The time-zero (T₀) sample is immediately quenched.

  • Incubation: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.[20]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the parent compound remaining at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).[18]

Conclusion

The choice between a novel scaffold like tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate and traditional cyclic amines is a strategic decision based on the specific goals of a drug discovery program.

  • Traditional Scaffolds (Piperidine, Pyrrolidine): Remain invaluable for their synthetic tractability, predictable properties, and proven track record. They are excellent choices for rapid lead optimization and when a well-understood core is desired.

  • Novel Scaffold (tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate): Offers compelling advantages in accessing novel chemical space and improving three-dimensionality. The inherent rigidity of the dual-strained ring system can lead to enhanced binding affinity and potentially improved metabolic stability.[4][6] However, these benefits come at the cost of increased synthetic complexity. This scaffold is best suited for programs where escaping flatland, enhancing solubility, or securing novel intellectual property are primary objectives.

Ultimately, the incorporation of diverse and structurally complex scaffolds like the one discussed here is essential for pushing the boundaries of medicinal chemistry and developing the next generation of innovative therapeutics.

References

  • BenchChem. (n.d.). Comparative study of different synthetic routes to 3-substituted azetidines.
  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • BenchChem. (n.d.). A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.
  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • BenchChem. (n.d.). The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines.
  • BenchChem. (n.d.). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Guidechem. (n.d.). Cyclobutylamine 2516-34-9 wiki.
  • ACS Publications. (2012, August 31). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Methods for the Synthesis of Substituted Azetines.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • ResearchGate. (2026, January 29). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres.
  • Obach, R. S. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • BenchChem. (n.d.). A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry.
  • ACS Publications. (2012, August 1). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries.
  • PMC. (2023, December 5). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • CymitQuimica. (n.d.). CAS 2516-34-9: Cyclobutylamine.
  • MTTlab. (n.d.). Microsomal stability assay for human and mouse liver microsomes.
  • PMC. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • MTTlab. (n.d.). Microsomal Stability Assay.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
  • Juniper Publishers. (2018, February 21). Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids.
  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
  • PMC. (2023, September 5). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP.
  • Xiao, N. (2015, March 29). In silico evaluation of logD7.4 and comparison with other prediction methods.
  • NextSDS. (n.d.). tert-butyl 3-[(but-3-yn-1-yl)amino]azetidine-1-carboxylate.
  • PubChem. (n.d.). Tert-butyl 3-(aminooxy)azetidine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate.
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  • Enamine. (n.d.). Novel Class of Piperidine Bioisosteres.
  • ACS Publications. (2021, March 12). Systematic Modeling of log D7.4 Based on Ensemble Machine Learning, Group Contribution, and Matched Molecular Pair Analysis.
  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
  • MDPI. (2016, April 28). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.
  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • RSC Publishing. (1992). Azetidine, pyrrole, pyrrolidine, piperidine, and pyridine alkaloids. Natural Product Reports.

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Safety & Regulatory Compliance

Safety

tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of complex pharmaceutical building blocks is paramount. tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate is a highly specialized intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of complex pharmaceutical building blocks is paramount. tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate is a highly specialized intermediate utilized in drug development. Because it features both a basic primary amine and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, its disposal requires strict adherence to mechanistic chemical principles to prevent catastrophic laboratory accidents.

This guide provides an authoritative, step-by-step operational plan for the safe segregation, containerization, and final destruction of this compound.

Part 1: Chemical Profile & Mechanistic Hazard Analysis

To design a safe disposal protocol, we must first understand the causality behind the compound's reactivity. The molecule contains two distinct reactive centers that dictate its waste management requirements:

  • The Free Primary Amine: Located on the cyclobutane ring, this group is highly nucleophilic and basic. It can react exothermically with strong oxidizers and slowly alkylate in the presence of halogenated solvents .

  • The Boc-Protected Azetidine: The Boc group is notoriously acid-labile. Exposure to acidic waste streams (e.g., Trifluoroacetic acid or HCl) triggers a rapid deprotection mechanism. The carbamate protonates and fragments into a tert-butyl cation and carbamic acid. The carbamic acid spontaneously decarboxylates into carbon dioxide (CO₂) gas, while the tert-butyl cation eliminates a proton to form flammable isobutylene gas .

Critical Operational Directive: Because this deprotection reaction produces massive volumes of CO₂ and isobutylene gas, introducing this compound into a closed, acidic waste carboy will lead to rapid pressurization and potential explosive rupture .

| Hazard Characteristics | Corrosive (Amine), Gas-Evolution Risk (Boc), NOx Emitter |

Part 2: Waste Segregation & Compatibility

Proper segregation is the foundation of laboratory safety. This compound must be treated as an unlisted hazardous waste exhibiting the characteristic of corrosivity/reactivity .

| Non-Halogenated Organics | Highly Compatible | Ideal matrix (e.g., EtOAc, MeOH). Maintains solubility without triggering deprotection or exothermic reactions. |

Part 3: Procedural Workflows for Safe Disposal

Below is the logical workflow for segregating and disposing of Boc-protected amine waste.

DisposalWorkflow Start tert-Butyl 3-(2-aminocyclobutyl) azetidine-1-carboxylate Waste AcidCheck Mixed with Acidic Waste? Start->AcidCheck Danger DANGER: Gas Evolution (CO2 & Isobutylene) AcidCheck->Danger Yes Segregate Segregate as Non-Halogenated Basic Organic Waste AcidCheck->Segregate No Neutralize Vent & Neutralize (Fume Hood) Danger->Neutralize Neutralize->Segregate Store Store in Compatible Container (Away from Oxidizers/Acids) Segregate->Store Incinerate High-Temp Incineration (with NOx Scrubbers) Store->Incinerate

Figure 1: Workflow for safe segregation and disposal of Boc-protected amine waste.

Protocol 1: Routine Laboratory Waste Containerization
  • Stream Verification: Verify that the primary waste carboy is designated strictly for "Non-Halogenated Basic Organic Waste." Ensure no acidic byproducts (e.g., TFA from upstream cleavage steps) have been introduced .

  • Solubilization: If the compound is in solid form, dissolve it in a minimal volume of a compatible non-halogenated solvent (e.g., ethyl acetate) to prevent hazardous aerosolization during transfer.

  • Transfer: Working exclusively inside a certified chemical fume hood, use a dedicated funnel to transfer the solution into the waste container.

  • Labeling: Affix a hazardous waste tag detailing the exact chemical name, CAS number (1823805-31-7) , and the hazard classes (Corrosive/Irritant, Toxic).

Protocol 2: Emergency Spill Response Workflow
  • Evacuation & PPE: Evacuate personnel from the immediate vicinity. Don appropriate PPE: chemical-resistant nitrile gloves, safety goggles, and a lab coat .

  • Containment: Surround the spill with an inert, non-acidic absorbent material (e.g., vermiculite or sand). Critical: Do not use acidic neutralizing spill kits, as this will trigger Boc cleavage and rapid gas evolution [[1]]([Link]).

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a wide-mouth, high-density polyethylene (HDPE) container.

  • Validation Check: Test the pH of the residual surface using moistened pH paper. If basic, wash the surface with a mild, dilute buffer (pH 7-8) rather than strong acids, followed by water.

  • Disposal: Label the container as "Hazardous Spill Debris - Contains Nitrogenous Organics" and submit for immediate Environmental Health and Safety (EHS) pickup.

Part 4: Regulatory & Incineration Directives

Because tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate contains a high weight percentage of nitrogen (from both the azetidine ring and the primary amine), its final destruction requires specialized logistical planning.

Under EPA guidelines, unlisted chemical wastes exhibiting hazardous characteristics must be managed as hazardous waste . The mandated disposal route for complex organic amines is thermal destruction (incineration). However, high-temperature incineration of nitrogen-bound wastes in an oxidizing environment produces unacceptable levels of nitrogen oxides (NOx), which are heavily regulated pollutants [[2]]([Link]), .

Logistical Requirement: When scheduling waste pickups with your institutional EHS or third-party vendor, ensure the waste manifest clearly identifies the stream as "Nitrogen-Bound Organic Waste." This ensures the waste is routed to a specialized facility equipped with multistage low-NOx thermal oxidizers or Selective Non-Catalytic Reduction (SNCR) scrubbers capable of neutralizing NOx emissions during combustion , .

References

  • Wikipedia. "tert-Butyloxycarbonyl protecting group". Source: wikipedia.org. URL:[Link]

  • ACS GCI Pharmaceutical Roundtable. "BOC Deprotection - Reagent Guides". Source: acsgcipr.org. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Feasibility Study for Adapting Present Combustion Source Continuous Monitoring Systems to Hazardous Waste Incinerators". Source: epa.gov. URL: [Link]

  • ResearchGate. "The Use of Amine Reclaimer Wastes as a NOx Reduction Agent". Source: researchgate.net. URL: [Link]

  • Zeeco. "Nitrogen Bearing Waste: Thermal Oxidizers". Source: zeeco.com. URL: [Link]

  • Georgia Gwinnett College. "Chemical Hygiene Plan (CHP)". Source: ggc.edu. URL: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate

As drug development increasingly relies on rigid, sp3-rich molecular scaffolds to improve the pharmacokinetic profiles of small molecules, building blocks like tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on rigid, sp3-rich molecular scaffolds to improve the pharmacokinetic profiles of small molecules, building blocks like tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (CAS: 1823805-31-7) have become essential in medicinal chemistry[1].

However, handling this Boc-protected diamine requires specific logistical and safety protocols. Because it presents as a viscous oil rather than a crystalline solid, standard volumetric handling techniques are prone to error, and its concentrated primary amine functionality poses acute localized hazards[2]. This guide provides a self-validating, mechanistic approach to safely handling, transferring, and disposing of this chemical.

Chemical Profile & Quantitative Data

To establish a safe operational baseline, we must first understand the physicochemical properties that dictate the compound's behavior. The bulky tert-butoxycarbonyl (Boc) group, combined with the non-planar cyclobutyl and azetidine rings, severely disrupts crystal lattice packing. Consequently, this compound exists as a viscous oil at room temperature[2].

Table 1: Physicochemical & Hazard Data Summary

Property / HazardValue / SpecificationMechanistic Implication
CAS Number 1823805-31-7Unique identifier for safety tracking and SDS retrieval.
Molecular Weight 226.32 g/mol Low molecular weight facilitates rapid dermal penetration if spilled.
Physical State Viscous OilProne to adhering to standard pipette tips; requires gravimetric transfer.
Storage Temp. 2-8°C (Refrigerated)Lowers kinetic energy to prevent thermal degradation and carbamate formation.
GHS Hazards H302, H315, H319, H335Indicates acute oral toxicity and localized tissue saponification upon contact.

Mechanistic Hazard Assessment (The "Why" Behind the Danger)

According to authoritative , this compound carries standard GHS warnings for skin, eye, and respiratory irritation (H315, H319, H335)[3]. As an Application Scientist, it is critical to understand why these hazards exist:

  • Localized Saponification: The primary amine on the cyclobutyl ring acts as a Lewis base. When it contacts the slightly acidic moisture mantle of the skin (pH ~5.5) or the mucosal membranes of the eyes, it undergoes an exothermic acid-base reaction. This generates localized hydroxide ions that strip protons from epidermal proteins and saponify cellular lipids, leading to severe erythema and tissue damage[4].

  • Enhanced Dermal Penetration: The Boc-protecting group is highly lipophilic. While the amine causes the surface burn, the Boc group acts as a permeation enhancer, allowing the molecule to bypass the stratum corneum more efficiently than an unprotected diamine.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific mechanistic hazards outlined above, your PPE must be selected based on chemical compatibility rather than general lab defaults.

Table 2: Required PPE and Selection Causality

PPE CategoryRecommended MaterialCausality & Scientific Justification
Hand Protection Nitrile (Double-gloved)Nitrile rubber provides excellent resistance to basic organic amines. Double-gloving ensures the lipophilic oil does not penetrate micro-tears in the outer layer[3].
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient. Because the compound is a viscous oil, aggressive pipetting can cause micro-droplet aerosolization, requiring a full orbital seal[2].
Body Protection Flame-Retardant Lab CoatProtects against accidental spills of the organic oil, which can act as a combustible fuel source if exposed to an ignition source.
Respiratory Fume Hood (80-100 fpm)Prevents the inhalation of volatile amine vapors (P261 compliance) and protects against respiratory tract irritation (H335)[3].

Operational Workflow & Handling Protocol

Every protocol in the laboratory must be a self-validating system. The following Standard Operating Procedure (SOP) ensures accurate transfer while preserving the integrity of the chemical.

Step-by-Step Methodology: Gravimetric Transfer of Viscous Amines
  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes ambient atmospheric moisture to condense inside the oil. Water will slowly hydrolyze the Boc group and react with the amine, degrading your reagent.

  • PPE Donning & Hood Preparation: Equip the PPE outlined in Table 2. Ensure the fume hood sash is positioned at the optimal working height (typically 18 inches) to guarantee a face velocity of 80-100 fpm[4].

  • Gravimetric Weighing (Self-Validating Step): Do not use standard air-displacement micropipettes. The viscous oil will coat the interior of the plastic tip, leading to highly inaccurate volumetric transfers. Instead, place your receiving vial on an analytical balance, tare it, and use a glass syringe or a stainless-steel spatula to transfer the oil dropwise until the target mass is reached. Validation: The balance provides immediate, objective confirmation of the transferred amount.

  • Inert Gas Flushing: Before resealing the source vial, gently flush the headspace with dry Argon or Nitrogen gas for 5-10 seconds.

    • Causality: Displacing ambient air prevents the primary amine from reacting with atmospheric CO2 to form insoluble, useless carbamate salts.

  • Decontamination: Wipe down the exterior of the source vial and all transfer tools with a lint-free wipe dampened with 10% aqueous citric acid.

Workflow Start Refrigerated Storage (2-8°C) Inert Atmosphere Equil Equilibrate to Room Temp (Prevent Condensation) Start->Equil PPE Don PPE (Nitrile Gloves, Goggles) Equil->PPE Hood Transfer in Fume Hood (Gravimetric Method) PPE->Hood Clean Decontaminate Surfaces (10% Citric Acid Wash) Hood->Clean Waste Dispose as Hazardous Organic Waste Clean->Waste

Standardized workflow for the safe handling, transfer, and disposal of oily amine derivatives.

Spill Management & Disposal Plan

If a spill occurs outside the fume hood, immediate chemical neutralization is required before physical cleanup.

Decontamination Protocol: Do not simply wipe up the oil with dry paper towels, as this spreads the lipophilic hazard. Instead, spray the spill area with a 10% aqueous citric acid solution .

  • Causality: The weak acid immediately protonates the free primary amine. This acid-base reaction converts the hazardous, lipophilic oil into a water-soluble, non-volatile ammonium salt. Once neutralized, the area can be safely wiped up with absorbent pads.

Disposal Plan: All contaminated wipes, pipette tips, and empty vials must be collected in a designated, clearly labeled solid waste container[2]. Liquid waste containing the dissolved compound should be segregated into a Halogen-Free Hazardous Organic Waste carboy[4]. Never dispose of Boc-protected amines down the aqueous drain, as they are toxic to aquatic life and will persist in municipal water systems.

References

Sources

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